ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQPBVEGKLIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448356 | |
| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71545-60-3 | |
| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2,2-dimethoxyethylcarbamate. The document details a proposed synthetic protocol, purification strategies, and in-depth analytical characterization techniques. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Significance
This compound is a carbamate derivative with potential applications in organic synthesis and medicinal chemistry. Carbamates are a crucial class of organic compounds, often utilized as protecting groups for amines and as key structural motifs in pharmaceuticals.[1] The 2,2-dimethoxyethyl group, a protected aldehyde, introduces a versatile functional handle that can be deprotected under acidic conditions to reveal a reactive aldehyde. This latent functionality makes this compound a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.
This guide will provide a detailed, theoretical framework for the synthesis of this compound and a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment.
Proposed Synthesis of this compound
The most straightforward and widely adopted method for the synthesis of carbamates from primary or secondary amines is the reaction with a chloroformate.[2][3][4] In this proposed synthesis, this compound is prepared by the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate in the presence of a base.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Aminoacetaldehyde dimethyl acetal (99%)
-
Ethyl chloroformate (97%)
-
Triethylamine (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Ethyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude this compound can be purified using one of the following methods, depending on the nature of the impurities.
-
Column Chromatography: This is a common and effective method for purifying carbamates from reaction byproducts and unreacted starting materials.[5] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.[5][6] A suitable solvent system would be one in which the carbamate is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: This technique can be used to remove any remaining acidic or basic impurities.[5]
Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
| ~3.3 | s | 6H | -CH(OCH₃ )₂ |
| ~3.4 | t | 2H | -NH-CH₂ -CH(OCH₃)₂ |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ |
| ~4.5 | t | 1H | -CH₂-CH (OCH₃)₂ |
| ~5.1 | br s | 1H | -NH - |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~42 | -NH-C H₂-CH(OCH₃)₂ |
| ~54 | -CH(OC H₃)₂ |
| ~61 | -O-C H₂-CH₃ |
| ~103 | -CH₂-C H(OCH₃)₂ |
| ~157 | -NH-C (=O)-O- |
Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.[7][8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 | N-H | Stretching |
| ~2950-3000 | C-H | Stretching (sp³) |
| ~1690-1720 | C=O | Stretching (carbamate) |
| ~1520-1540 | N-H | Bending |
| ~1220-1260 | C-N | Stretching |
| ~1050-1150 | C-O | Stretching (ether and ester) |
The presence of a strong absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177.
-
Major Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 146.
-
Loss of the ethyl group (-CH₂CH₃) from the ester to give a fragment at m/z = 148.
-
Decarboxylation (loss of CO₂) is a common fragmentation pathway for carbamates, which would result in a fragment at m/z = 133.[14][15][16]
-
Cleavage of the C-N bond.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Aminoacetaldehyde dimethyl acetal: This compound is flammable and can cause skin and eye irritation.[17][18][19][20]
-
Ethyl chloroformate: This reagent is highly toxic, corrosive, and flammable. It is fatal if inhaled and causes severe skin burns and eye damage.[1][21][22][23][24] It is also moisture-sensitive and should be handled under an inert atmosphere.[21][23]
-
Triethylamine: This base is flammable and corrosive.
-
Dichloromethane: This solvent is a suspected carcinogen.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19][20][21][22][23][24]
Caption: Workflow for safe handling and synthesis.
Conclusion
This technical guide has outlined a comprehensive, albeit theoretical, approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate, is a robust and well-established method for carbamate formation. The detailed characterization plan, incorporating NMR, FTIR, and MS, provides a solid framework for the structural verification of the target compound. It is our hope that this guide will serve as a valuable starting point for researchers interested in the synthesis and application of this and similar molecules.
References
- 1. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CASPRE [caspre.ca]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizer loader [nmrdb.org]
- 10. sibran.ru [sibran.ru]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.fi [fishersci.fi]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. nj.gov [nj.gov]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE (CAS: 71545-60-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2,2-dimethoxyethylcarbamate, a versatile bifunctional molecule. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, handling, and application in a research and development setting.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 71545-60-3, possesses a unique structure combining a carbamate functional group and a protected aldehyde in the form of a dimethyl acetal. This duality makes it a valuable intermediate in organic synthesis, offering a latent carbonyl group that is stable under various conditions, alongside the reactivity profile of a secondary carbamate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 71545-60-3 | [1] |
| Molecular Formula | C₇H₁₅NO₄ | [2] |
| Molecular Weight | 177.198 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available for this compound. Related carbamates have boiling points ranging from 182-212 °C. | [3] |
| Melting Point | Not explicitly available. Related carbamates can have low melting points. | [3] |
| Density | Not explicitly available. A related compound has a density of 1.045 g/cm³. | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | Inferred from synthetic procedures |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the reaction of aminoacetaldehyde dimethyl acetal with ethyl chloroformate. This is a standard procedure for the formation of carbamates from primary amines.[1] The acetal group remains stable under the basic conditions of this reaction.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[4]
Caption: Nucleophilic substitution mechanism for carbamate formation.
Step-by-Step Experimental Protocol
This protocol is based on established methods for carbamate synthesis.[1][4]
Materials:
-
Aminoacetaldehyde dimethyl acetal (1.0 eq)
-
Ethyl chloroformate (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Dichloromethane
-
Water
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoacetaldehyde dimethyl acetal and sodium hydroxide in a mixture of dichloromethane and water. Cool the mixture in an ice bath to below 10°C.[1]
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise to the stirred reaction mixture, ensuring the temperature remains below 10°C.[1] Vigorous stirring is crucial to ensure efficient mixing of the biphasic system.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continued vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Stability Profile
The chemical behavior of this compound is dictated by its two primary functional groups: the carbamate and the dimethyl acetal.
Carbamate Group Reactivity
Carbamates are generally stable functional groups, which is why they are often employed as protecting groups for amines in multi-step syntheses. The carbamate linkage in this compound is resistant to many reagents, but can be cleaved under specific conditions, such as strong acid or base hydrolysis, or through specific deprotection protocols.
Acetal Group Reactivity and Stability
The dimethyl acetal serves as a protecting group for an aldehyde functionality. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.[5] This property is a key aspect of the synthetic utility of this compound, allowing for the unmasking of the aldehyde at a desired stage of a synthetic sequence.
The hydrolytic stability of the acetal is pH-dependent. Preliminary studies on related compounds suggest that the carbamate and acetal bonds are generally stable in a pH range of 2-12 under ambient conditions.[6] However, elevated temperatures in combination with acidic or basic conditions can promote hydrolysis.
Caption: Reactivity of this compound under different conditions.
Potential Applications in Research and Development
While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests significant utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
As a Protected Amino-Aldehyde Synthon: The primary application of this molecule is as a synthetic equivalent of 2-aminoacetaldehyde. The carbamate group protects the amine, while the acetal protects the aldehyde. This allows for selective reactions at other parts of a molecule before deprotecting the amine and/or aldehyde functionalities.
-
Intermediate in Heterocyclic Synthesis: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.
-
Introduction of a Carbamate Moiety: This molecule can be used to introduce the N-(2,2-dimethoxyethyl)carbamate group onto other molecules, which may be of interest in the development of prodrugs or molecules with specific biological activities.
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methoxy groups (singlet), the methylene groups, and the N-H proton (broad singlet).[7][8] |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the acetal carbon, the methoxy carbons, and the carbons of the ethyl and ethylamine backbone.[9][10][11] |
| IR Spectroscopy | Characteristic absorptions for the N-H stretch, C-H stretches, a strong C=O stretch of the carbamate, and C-O stretches of the acetal and ester groups.[12][13] |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of alkoxy groups or cleavage of the carbamate linkage.[14] |
Analytical Methodologies:
For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often after a simple extraction procedure.[15] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be employed for its analysis.
Safety and Handling
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[17][18]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Always consult the most up-to-date safety information and handle this chemical with the appropriate precautions in a laboratory setting.
References
- 1. This compound | 71545-60-3 [chemicalbook.com]
- 2. ethyl N-(2,2-dimethoxyethyl)carbamate (71545-60-3) Introduce-Molbase [molbase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ethyl N-(2-phenylethyl)carbamate | C11H15NO2 | CID 247630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR [m.chemicalbook.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. ETHYL N-ETHYLCARBAMATE(623-78-9) IR Spectrum [m.chemicalbook.com]
- 13. ethyl N-(2-hydroxyethyl)carbamate | C5H11NO3 | CID 223805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl N-(2-methylphenyl)carbamate [webbook.nist.gov]
- 15. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to Ethyl (2,2-dimethoxyethyl)carbamate: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the carbamate functional group holds a position of considerable significance. Carbamates, also known as urethanes, are integral structural motifs in a multitude of approved therapeutic agents and serve as versatile intermediates and protecting groups in the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of a specific carbamate, Ethyl (2,2-dimethoxyethyl)carbamate, detailing its chemical identity, synthesis, and potential applications for professionals engaged in pharmaceutical research and development.
Part 1: Core Directive - Unveiling Ethyl (2,2-dimethoxyethyl)carbamate
IUPAC Name and Chemical Structure
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is ethyl (2,2-dimethoxyethyl)carbamate . Its chemical structure is characterized by an ethyl ester of a carbamic acid, where the nitrogen atom is substituted with a 2,2-dimethoxyethyl group.
The structure can be unambiguously represented by the following diagram:
Caption: Chemical structure of ethyl (2,2-dimethoxyethyl)carbamate.
Physicochemical Properties
A summary of the known physicochemical properties of ethyl (2,2-dimethoxyethyl)carbamate is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as boiling and melting points are not extensively reported in the literature.
| Property | Value | Source |
| CAS Number | 71545-60-3 | |
| Molecular Formula | C₇H₁₅NO₄ | |
| Molecular Weight | 177.2 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| SMILES | CCOC(=O)NCC(OC)OC | |
| InChI Key | LBLQPBVEGKLIEU-UHFFFAOYSA-N |
Part 2: Scientific Integrity & Logic - Synthesis and Reactivity
Rationale for Synthetic Strategies
The synthesis of N-substituted carbamates is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route is often dictated by the availability and reactivity of the starting materials, as well as the desired scale and purity of the final product. For ethyl (2,2-dimethoxyethyl)carbamate, the most direct approach involves the reaction of 2,2-dimethoxyethylamine with an ethyl chloroformate. This method is widely used for the preparation of carbamates from primary and secondary amines due to its efficiency and the commercial availability of the reagents.
An alternative, environmentally conscious approach to carbamate synthesis involves a three-component coupling reaction of an amine, carbon dioxide (CO₂), and an alkyl halide. This method avoids the use of phosgene derivatives like ethyl chloroformate.[1]
Experimental Protocol: Synthesis of Ethyl (2,2-dimethoxyethyl)carbamate
The following protocol is a representative procedure for the synthesis of ethyl (2,2-dimethoxyethyl)carbamate based on the reaction of 2,2-dimethoxyethylamine with ethyl chloroformate.[3]
Materials:
-
2,2-Dimethoxyethylamine (aminoacetaldehyde dimethyl acetal)
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2,2-dimethoxyethylamine (1.0 equivalent) and sodium hydroxide (1.1-1.2 equivalents) in a biphasic mixture of dichloromethane and water.
-
Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.
-
Slowly add ethyl chloroformate (1.0 equivalent) dropwise to the vigorously stirred mixture. Careful control of the addition rate is crucial to manage the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification of the resulting colorless oil can be achieved by vacuum distillation or column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods. The formation of the carbamate can be verified by the appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum and the presence of the ethyl and dimethoxyethyl groups in the proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectra. Mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 178.1 for [M+H]⁺).[3]
The Strategic Importance of the Acetal Moiety
A key structural feature of ethyl (2,2-dimethoxyethyl)carbamate is the presence of a dimethyl acetal. In the context of drug development and complex molecule synthesis, acetals are widely recognized as excellent protecting groups for aldehydes. This is because they are stable to a wide range of nucleophilic and basic conditions, yet can be readily hydrolyzed back to the aldehyde under mild acidic conditions.
The incorporation of a latent aldehyde functionality in the form of an acetal within the carbamate structure opens up numerous possibilities for further synthetic transformations. This dual functionality makes ethyl (2,2-dimethoxyethyl)carbamate a valuable building block for the synthesis of more complex molecules.
Caption: The reversible protection of an aldehyde as an acetal.
Part 3: Visualization & Formatting - Applications in Drug Discovery and Development
A Versatile Building Block in Medicinal Chemistry
While specific therapeutic applications of ethyl (2,2-dimethoxyethyl)carbamate are not yet widely documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The carbamate moiety is a known pharmacophore and a bioisostere for the amide bond, offering improved metabolic stability and cell permeability in peptide-based drug candidates.[1][2]
The presence of the protected aldehyde allows for the introduction of this important functional group at a later stage in a synthetic sequence. Aldehydes are precursors to a vast array of other functional groups and are key components in the synthesis of many heterocyclic systems, which are prevalent in drug molecules.
Role as a Protecting Group for Amines
Carbamates are one of the most important and widely used protecting groups for amines in organic synthesis. The electron-withdrawing nature of the carbonyl group in the carbamate functionality reduces the nucleophilicity and basicity of the nitrogen atom, thus preventing it from undergoing unwanted reactions.
Ethyl (2,2-dimethoxyethyl)carbamate can be conceptually viewed as a protected form of 2,2-dimethoxyethylamine. The ethyl carbamate group can be removed under specific conditions to liberate the free amine, allowing for subsequent reactions at the nitrogen atom.
References
A Spectroscopic Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: Unveiling Molecular Structure through NMR, IR, and MS Data
For Immediate Release
[CITY, STATE] – This technical guide provides a detailed analysis of the spectral data for Ethyl 2,2-dimethoxyethylcarbamate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the relationship between molecular structure and spectral output, this guide serves as a valuable resource for the characterization and quality control of this and related carbamate compounds.
Introduction: The Significance of Carbamates and Spectroscopic Analysis
Carbamates are a versatile class of organic compounds characterized by a carbonyl group flanked by an ether and an amine linkage. This functional group is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and industrial polymers. The biological activity and chemical reactivity of carbamates are intrinsically linked to their molecular structure. Therefore, precise and unambiguous structural elucidation is paramount in the development and application of these compounds.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the atomic and molecular composition of a substance. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a comprehensive understanding of its structural features.
Molecular Structure and Spectroscopic Correlation
The structural formula of this compound is presented below. Our analysis will focus on how each component of this molecule gives rise to specific signals in the various spectroscopic techniques.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.3 | Singlet | 6H | -OCH₃ |
| ~3.4 | Triplet | 2H | -NH-CH₂ -CH(OCH₃)₂ |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.5 | Triplet | 1H | -CH₂-CH (OCH₃)₂ |
| ~5.5 | Broad Singlet | 1H | -NH - |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for acquiring high-resolution spectra. The chemical shifts are influenced by the electronegativity of neighboring atoms. For instance, the methylene protons of the ethyl group (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.1 ppm. The broadness of the N-H proton signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ |
| ~45 | -NH-CH₂ -CH(OCH₃)₂ |
| ~55 | -OCH₃ |
| ~61 | -O-CH₂ -CH₃ |
| ~103 | -CH₂-CH (OCH₃)₂ |
| ~157 | C =O |
Expertise & Experience: The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield (~157 ppm) due to the strong electron-withdrawing effect of the two adjacent oxygen and nitrogen atoms. The acetal carbon is also characteristically downfield (~103 ppm) due to being bonded to two oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~2980-2850 | Medium-Strong | C-H Stretch (aliphatic) |
| ~1700 | Strong | C=O Stretch (carbamate) |
| ~1530 | Medium | N-H Bend |
| ~1250 | Strong | C-O Stretch (ester) |
| ~1100 | Strong | C-O Stretch (ether/acetal) |
Trustworthiness: The presence of a strong absorption band around 1700 cm⁻¹ is a hallmark of the carbonyl group in a carbamate.[1] The broad N-H stretching vibration around 3300 cm⁻¹ is also a key diagnostic peak. The combination of these peaks provides strong evidence for the presence of the carbamate functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Molecular Ion (M⁺): m/z = 177.10
Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.
Figure 2. Predicted major fragmentation pathways for this compound.
Authoritative Grounding: The most characteristic fragmentation of acetals is the loss of an alkoxy group to form a stable oxonium ion. Therefore, a prominent peak at m/z 146, corresponding to the loss of a methoxy radical (•OCH₃), is anticipated. Another significant fragmentation pathway for carbamates involves cleavage of the C-N bond. The ion at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ fragment, is expected to be a major peak in the spectrum.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offer a detailed fingerprint of the molecule. This guide serves as an essential tool for researchers and scientists, enabling confident identification and quality assessment in their synthetic and developmental endeavors.
References
ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: A Versatile Building Block for N-Acyliminium Ion-Mediated Heterocyclic Synthesis
Executive Summary
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the demand for efficient and versatile building blocks is paramount. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE emerges as a highly valuable, yet underutilized, reagent. Its unique bifunctional nature, combining a stable, masked aldehyde (the dimethyl acetal) with an amine-protecting group (the ethyl carbamate), positions it as a superior precursor for the in situ generation of N-acyliminium ions. This guide elucidates the synthesis, core reactivity, and profound applications of this building block, with a focus on its utility in constructing complex nitrogen-containing heterocyclic scaffolds, such as those found in numerous alkaloids and therapeutic agents, via the esteemed Pictet-Spengler reaction and related cyclizations.
Introduction to the Core Building Block
Molecular Structure and Strategic Advantages
This compound is a stable, colorless liquid at room temperature. Its structure strategically combines two critical functional groups that confer its synthetic utility:
-
The Dimethyl Acetal: This moiety serves as a protecting group for an aldehyde. Unlike free aldehydes, which are prone to self-condensation, oxidation, and other side reactions, the acetal is robust under a wide range of non-acidic conditions. This masking allows for the controlled release of the aldehyde functionality precisely when needed.
-
The Ethyl Carbamate: Carbamates are one of the most reliable and widely used protecting groups for amines.[1][2][3] The ethyl carbamate provides a stable, neutral linkage that renders the nitrogen atom non-nucleophilic, preventing unwanted side reactions while enabling its primary role as a precursor to a reactive electrophile.
The synergy of these two groups within a single molecule creates a powerful tool: a stable, bench-top equivalent of N-ethoxycarbonylaminoacetaldehyde, primed for acid-catalyzed activation into a potent electrophilic intermediate.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and analogous structures.[4][5]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₇H₁₅NO₄ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >250 °C (Decomposition may occur) |
| Density | Estimated ~1.08 g/cm³ |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Signals expected at δ ~4.15 (q, 2H, -OCH₂CH₃), ~3.40 (s, 6H, -OCH₃), ~3.35 (t, 2H, -NCH₂-), ~4.50 (t, 1H, -CH(OCH₃)₂), ~1.25 (t, 3H, -OCH₂CH₃). A broad singlet for the N-H proton may also be observed.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances anticipated at δ ~156.0 (C=O), ~102.0 (-CH(OCH₃)₂), ~61.0 (-OCH₂CH₃), ~54.0 (-OCH₃), ~43.0 (-NCH₂-), ~14.5 (-OCH₂CH₃).
-
IR (Neat, cm⁻¹): Key stretches would include ~3300 (N-H), ~2950 (C-H), ~1700 (C=O, carbamate), ~1250 (C-O), ~1100 (C-O, acetal).
Synthesis and Purification Protocol
The synthesis of this compound is straightforward, relying on the standard reaction between an amine and a chloroformate. The causality behind this choice is the high reactivity of the chloroformate acyl chloride with the nucleophilic amine, leading to a clean and high-yielding transformation.
Step-by-Step Synthesis Methodology
Reaction: Aminoacetaldehyde dimethyl acetal + Ethyl Chloroformate → this compound
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aminoacetaldehyde dimethyl acetal (1.0 eq) and dichloromethane (DCM, ~0.5 M). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Addition of Reagent: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30-45 minutes. Maintaining a slow addition rate prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity: The N-Acyliminium Ion Gateway
The synthetic power of this building block is unlocked under acidic conditions, where it undergoes a cascade reaction to form a highly electrophilic N-acyliminium ion. This intermediate is the key to all subsequent carbon-carbon bond-forming reactions.
Mechanism of N-Acyliminium Ion Formation
The process is initiated by a protic or Lewis acid catalyst.
-
Acetal Hydrolysis: The acid protonates one of the methoxy groups of the acetal, facilitating its departure as methanol. The resulting oxocarbenium ion is attacked by water (present in trace amounts or added) to form a hemiacetal. A second protonation and loss of methanol yields the free aldehyde.
-
α-Hydroxycarbamate Formation: The aldehyde exists in equilibrium with its hydrated form, which is effectively an α-hydroxycarbamate.
-
Iminium Ion Generation: The hydroxyl group of this intermediate is protonated by the acid, converting it into a good leaving group (H₂O). Subsequent elimination of water, driven by the lone pair on the nitrogen atom, generates the resonance-stabilized N-acyliminium ion.
This in situ generation is a major advantage, as it avoids the isolation of the unstable and reactive aminoaldehyde and provides the highly electrophilic iminium ion directly in the reaction medium, ready for intramolecular capture.
Mechanistic Diagram
Caption: Acid-catalyzed generation of the key N-acyliminium ion intermediate.
Application Showcase: The Pictet-Spengler Reaction
The most prominent application of this compound is in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[6][7][8][9] The reaction involves the intramolecular cyclization of a β-arylethylamine onto an electrophilic carbonyl or its equivalent.
Mechanism and Advantage
When a substrate like tryptamine is first acylated with our building block (or reacted in a one-pot fashion), the stage is set. Upon treatment with acid, the N-acyliminium ion is generated in situ. The electron-rich indole ring of the tryptamine moiety then acts as the nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[7] This forms the core tricyclic structure of a tetrahydro-β-carboline, a scaffold present in numerous alkaloids with significant biological activity.[8][10]
The primary advantage here is the use of a stable precursor to generate the required electrophile under mild conditions, offering higher yields and cleaner reactions compared to using free, unstable aldehydes.
Model Protocol: Synthesis of a Tetrahydro-β-carboline
Reaction: Tryptamine + this compound → 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydro-β-carboline
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DCM or toluene (~0.2 M).
-
Acid Addition: Add a strong acid catalyst. Trifluoroacetic acid (TFA, 2.0-5.0 eq) is a common and effective choice. Lewis acids like BF₃·OEt₂ can also be employed.[7]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. In some cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, carefully neutralize the acid by pouring the mixture into a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography to obtain the desired tetrahydro-β-carboline.
Pictet-Spengler Workflow Diagram
Caption: Key stages of the Pictet-Spengler reaction using the building block.
Deprotection of the Carbamate
After the successful construction of the heterocyclic core, the ethyl carbamate group can be readily removed to reveal the free secondary amine, which can be a site for further functionalization.
Deprotection Strategies and Considerations
The choice of deprotection method depends on the stability of the rest of the molecule. The ethyl carbamate is generally more robust than other common carbamates like Boc or Cbz.[11][12]
| Method | Reagents and Conditions | Causality and Notes |
| Basic Hydrolysis | Ba(OH)₂ or KOH in refluxing aqueous alcohol (e.g., EtOH/H₂O).[13] | Saponification of the carbamate ester. This method is robust but harsh, and may not be suitable for base-sensitive functional groups. |
| Acidic Hydrolysis | Concentrated HBr or HCl at elevated temperatures. | Strong acid protonates the carbonyl, making it susceptible to nucleophilic attack by water. Conditions are harsh. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °C.[14][15][16] | A milder, modern method where the thiol acts as a potent nucleophile to cleave the carbamate via an Sₙ2-type mechanism.[15] This offers excellent chemoselectivity for sensitive substrates. |
| Reductive Cleavage | LiAlH₄ or other strong hydrides. | Reduces the carbamate to a methylamine. This is a functional group transformation rather than a simple deprotection. |
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block, designed for stability, efficiency, and control. Its ability to serve as a reliable precursor to the N-acyliminium ion opens a direct and high-yielding pathway to valuable heterocyclic structures. For researchers in drug discovery and natural product synthesis, mastering the use of this reagent provides a significant strategic advantage in the rapid assembly of complex molecular architectures. Future applications will likely see its integration into solid-phase synthesis for combinatorial library generation and in the development of novel asymmetric cyclization methodologies.
References
- 1. This compound | 71545-60-3 | Benchchem [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 71545-60-3 [amp.chemicalbook.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 16. Amine synthesis by carbamate cleavage [organic-chemistry.org]
The Carbamate Scaffold in Modern Drug Discovery: A Technical Guide to the Potential Applications of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Abstract
The carbamate moiety is a cornerstone in medicinal chemistry, lauded for its chemical stability, capacity to permeate cellular membranes, and its role as a versatile pharmacophore and prodrug linker.[1][2][3] This technical guide explores the untapped potential of a specific, yet under-investigated carbamate derivative: ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. While direct research on this compound is sparse, a deep dive into the well-established roles of its constituent parts—the ethyl carbamate group and the 2,2-dimethoxyethyl moiety—allows for the rational design of potential therapeutic applications. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by proposing plausible therapeutic targets, outlining synthetic pathways, and providing detailed, actionable experimental protocols to investigate this promising chemical entity.
Introduction: The Enduring Relevance of the Carbamate Functional Group in Medicinal Chemistry
Organic carbamates (urethanes) are integral structural motifs in a multitude of FDA-approved therapeutic agents, underscoring their significance in drug design.[1][4] Their unique hybrid amide-ester nature confers a high degree of chemical and proteolytic stability, a crucial attribute for any bioactive molecule.[2][5] Furthermore, the carbamate functionality can engage in hydrogen bonding and modulate molecular conformation, making it an excellent surrogate for peptide bonds in peptidomimetics.[2][5] This allows for the development of drugs with improved pharmacokinetic profiles, including enhanced cell membrane permeability.[2][3]
The versatility of the carbamate group is evident in its presence in a wide array of approved drugs, including:
-
Cholinesterase inhibitors for neurodegenerative diseases: Rivastigmine, Neostigmine.[1][7]
-
Anticonvulsants: Felbamate, Cenobamate.[1]
-
HIV protease inhibitors: Ritonavir, Darunavir.[1]
Given this precedent, the exploration of novel carbamate derivatives like this compound is a logical and promising avenue for new drug discovery.
Deconstructing this compound: Structural Rationale for Potential Bioactivity
The therapeutic potential of this compound can be inferred by examining its two primary structural components: the ethyl carbamate core and the 2,2-dimethoxyethyl side chain.
The Ethyl Carbamate Core: A Privileged Scaffold
The ethyl carbamate portion of the molecule provides a stable and synthetically tractable backbone. The ethyl ester can influence the molecule's lipophilicity and metabolic stability. The carbamate nitrogen can be a key interaction point with biological targets, and its substitution pattern dictates the molecule's overall properties.
The 2,2-Dimethoxyethyl Moiety: A Versatile Building Block
The 2,2-dimethoxyethyl group is derived from aminoacetaldehyde dimethyl acetal, a crucial intermediate in the synthesis of several bulk drugs.[8][9] Its presence in this compound suggests several possibilities:
-
Metabolic Handle: The dimethoxy acetal can be hydrolyzed in vivo to reveal a reactive aldehyde, which could then interact with biological nucleophiles. This makes it a potential warhead for covalent inhibitors or a trigger for prodrug activation.
-
Conformational Constraint: The acetal group can influence the molecule's three-dimensional shape, potentially locking it into a bioactive conformation.
-
Improved Pharmacokinetics: The polar nature of the dimethoxy group could enhance solubility and influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Therapeutic Applications and Mechanisms of Action
Based on the known activities of related compounds, we propose the following potential therapeutic applications for this compound.
As a Novel Anticonvulsant Agent
Several carbamate-containing molecules, such as felbamate, exhibit anticonvulsant properties.[1][2] The proposed mechanism for this compound could involve modulation of ion channels or neurotransmitter receptors.
Proposed Mechanism of Action:
The molecule could act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, a key neurotransmitter in the central nervous system. Alternatively, it could act as an antagonist of NMDA receptors, reducing excitatory neurotransmission.[2]
Caption: Proposed dual mechanism for anticonvulsant activity.
As a Potential Neuroprotective Agent
Carbamate derivatives, such as rivastigmine, are used in the treatment of Alzheimer's disease through their action as cholinesterase inhibitors.[1][7] this compound could be designed to have a similar inhibitory effect.
Proposed Mechanism of Action:
The carbamate moiety could act as a carbamoylating agent, covalently modifying the serine residue in the active site of acetylcholinesterase (AChE), leading to its reversible inhibition. This would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. baoranchemical.com [baoranchemical.com]
- 9. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
A Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: A Novel Acid-Labile Amine Protecting Group for Advanced Organic Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1][2] This guide introduces ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, a novel amine protecting group designed for enhanced acid lability and orthogonality. This protecting group uniquely combines the stability of a carbamate linkage with the acid-sensitive nature of an acetal functionality, offering a new tool for chemists to navigate multi-step synthetic challenges. We will provide a comprehensive overview of its proposed synthesis, methodologies for amine protection and deprotection, a hypothesized stability profile, and its potential applications in drug development and peptide synthesis.
Introduction: The Imperative for Novel Amine Protecting Groups
The protection of amine functionalities is a cornerstone of organic synthesis. Amines, being nucleophilic, require temporary masking to prevent unwanted side reactions during various transformations.[1][2] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[3] This concept of "orthogonality," where different protecting groups can be selectively removed in the presence of others, is critical for the efficient synthesis of complex molecules.[4][5]
While established protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely used, there remains a continuous need for new protecting groups with unique cleavage conditions to expand the synthetic chemist's toolbox.[4][5] This guide proposes this compound as a novel, acid-labile protecting group. Its design is predicated on the well-established acid-catalyzed hydrolysis of acetals, which initiates a cascade reaction leading to the release of the free amine.[6][7]
Proposed Synthesis of the Protective Reagent: this compound
The synthesis of the title compound is envisioned to be a straightforward and high-yielding process from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,2-dimethoxyethanamine (1.0 eq)[1][8][9][10] in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq), cool the mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 eq)[11][12][13][14][15] to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
References
- 1. 2,2-Dimethoxyethanamine | CAS#:22483-09-6 | Chemsrc [chemsrc.com]
- 2. media.neliti.com [media.neliti.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]
- 9. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 12. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 13. Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation [organic-chemistry.org]
- 14. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 15. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, with the CAS Registry Number 71545-60-3, is a carbamate ester that holds significance as a versatile intermediate in organic synthesis. Carbamates, also known as urethanes, are a class of organic compounds characterized by a carbonyl group linked to both an ether and an amine functionality.[1] This unique structural arrangement imparts a range of chemical properties that have been widely utilized in the development of pharmaceuticals and agrochemicals.[1] The journey of carbamates in medicinal chemistry began with the discovery of the naturally occurring carbamate ester, physostigmine, which was initially employed in the treatment of glaucoma. Today, the applications of carbamates have broadened considerably, and they are integral components of drugs for various conditions, including cancer and epilepsy.[1] In synthetic organic chemistry, the carbamate group is a frequently used protecting group for amines, a critical step in the assembly of complex molecules.[1]
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis and the historical context of the chemical methods employed in its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 71545-60-3 | [2] |
| Molecular Formula | C7H15NO4 | [2] |
| Molecular Weight | 177.2 g/mol | [2] |
| Boiling Point | 62-63 °C (at 0.2 Torr) | [2] |
| Density | 1.0823 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of Aminoacetaldehyde dimethyl acetal with Ethyl chloroformate . This reaction is a classic example of N-acylation, a fundamental transformation in organic chemistry for the formation of amides and related functional groups, including carbamates.
The overall reaction can be depicted as follows:
Figure 1: Overall synthesis of this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.[2]
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Ethyl chloroformate
-
Dichloromethane
-
Water
-
Sodium hydroxide
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
A mixture of dichloromethane (25 mL) and water (12 mL) containing aminoacetaldehyde dimethyl acetal (5 mL, 45.77 mmol) and sodium hydroxide (2.05 g, 51.26 mmol) is prepared in a suitable reaction vessel.
-
The reaction vessel is cooled in an ice bath to maintain a temperature below 10°C.
-
Ethyl chloroformate (4.37 mL, 45.77 mmol) is added dropwise to the stirred reaction mixture. The rate of addition should be controlled to ensure the temperature does not exceed 10°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred vigorously at room temperature.
-
Upon completion of the reaction, the organic and aqueous layers are separated.
-
The organic phase is washed with saturated brine.
-
The washed organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a colorless oil.
This procedure is reported to provide a quantitative yield of the product.[2]
Rationale Behind Experimental Choices
The choice of a two-phase system (dichloromethane and water) is crucial for this reaction. Aminoacetaldehyde dimethyl acetal has some water solubility, while ethyl chloroformate is more soluble in the organic solvent. The biphasic system allows for the reaction to occur at the interface, and the sodium hydroxide acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The use of an ice bath during the addition of the highly reactive ethyl chloroformate is a standard precautionary measure to control the exothermic reaction and prevent potential side reactions.
Historical Context of Carbamate Synthesis
While the specific discovery of this compound is not prominently documented in seminal, readily available literature, the synthetic methodology employed is well-established and rooted in the broader history of carbamate chemistry.
The formation of carbamates through the reaction of an amine with a chloroformate is a widely used and historically significant method. This approach is a variation of the Schotten-Baumann reaction, which traditionally refers to the synthesis of amides from amines and acid chlorides.
Figure 2: General reaction for carbamate synthesis via the chloroformate method.
Historically, the synthesis of carbamates has been of great interest due to their biological activities and industrial applications. The development of various synthetic routes has been a continuous effort in organic chemistry. Alternative methods for carbamate synthesis include the reaction of alcohols with isocyanates and the use of phosgene derivatives. However, the toxicity of phosgene has led to the development of safer and more efficient methods, such as the one described for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose preparation relies on a robust and well-understood chemical transformation. The synthesis via the reaction of aminoacetaldehyde dimethyl acetal and ethyl chloroformate is an efficient and high-yielding process. While the specific historical discovery of this compound is not widely documented, the underlying chemistry is a cornerstone of organic synthesis, with a rich history in the development of carbamate-containing molecules for a wide range of applications in research and industry. This guide provides the necessary technical details for its synthesis and places it within the broader context of carbamate chemistry, offering a valuable resource for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for the Protection of Primary Amines using ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Introduction: The Strategic Role of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selective modification of a single reactive site within a polyfunctional molecule is a paramount challenge. Primary amines, being potent nucleophiles and bases, often interfere with desired chemical transformations at other locations in a molecule. Consequently, the transient masking of an amine's reactivity through the use of a "protecting group" is a foundational strategy.[1] A robust protecting group must be easily introduced in high yield, stable to a wide range of reaction conditions, and, critically, removable under mild and highly specific conditions that leave the remainder of the molecule unscathed.[2]
Carbamates are among the most reliable and widely used protecting groups for amines due to their general stability and the diverse array of conditions available for their cleavage.[1][2] Well-known examples include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice of protecting group is a strategic decision that dictates the overall synthetic route, and the development of new protecting groups with unique cleavage conditions—a concept known as orthogonal protection—is crucial for advancing synthetic capabilities.[1]
This application note introduces the use of the Ethyl 2,2-dimethoxyethylcarbamate (DEMOC) protecting group for primary amines. The core of this protecting group is the 2,2-dimethoxyethyl moiety, which functions as an acetal. Acetal groups are well-established as being susceptible to cleavage under mild acidic conditions.[3][4] This property suggests that the DEMOC group can be removed under conditions that are potentially milder than those required for the standard Boc group, offering a nuanced level of acid-lability that can be exploited in the synthesis of delicate molecular architectures. This guide provides detailed protocols for the protection of primary amines with the DEMOC group and its subsequent deprotection, grounded in the established principles of carbamate and acetal chemistry.
Part 1: Protection of Primary Amines with the DEMOC Group
The introduction of the DEMOC group onto a primary amine is proposed to proceed via reaction with a suitable electrophilic precursor, such as 2,2-dimethoxyethyl chloroformate . This reagent can be synthesized from 2,2-dimethoxyethanol and phosgene or a phosgene equivalent. The protection reaction itself is a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected carbamate product.
Experimental Protocol: Protection of a Primary Amine
Objective: To protect a primary amine with the 2,2-dimethoxyethylcarbamoyl (DEMOC) group.
Materials:
-
Primary amine (1.0 eq)
-
2,2-dimethoxyethyl chloroformate (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DCM (concentration approx. 0.1-0.5 M).
-
Addition of Base: Add DIPEA (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath. The use of a hindered, non-nucleophilic base like DIPEA is crucial to prevent it from competing with the primary amine in the reaction with the chloroformate.
-
Addition of Protecting Reagent: Slowly add 2,2-dimethoxyethyl chloroformate (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermicity of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally, saturated brine (to aid in the separation of layers).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DEMOC-protected amine.
Protection Workflow Diagram
Caption: Workflow for the protection of a primary amine using the DEMOC group.
Part 2: Deprotection of DEMOC-Protected Amines
The key feature of the DEMOC protecting group is its acid-labile acetal functionality. Treatment with a protic acid is expected to catalyze the hydrolysis of the acetal to a hemiacetal, which is in equilibrium with the corresponding aldehyde. This intermediate aldehyde is unstable and is poised to undergo a subsequent intramolecular cyclization and elimination cascade, ultimately liberating the free amine, carbon dioxide, and 2-methoxyethanol or ethylene glycol, depending on the exact mechanism and conditions. This deprotection can, in theory, be achieved under milder acidic conditions than those required for Boc deprotection, providing a valuable orthogonal strategy.[5][6]
Deprotection Mechanism
The proposed mechanism involves initial protonation of one of the methoxy groups of the acetal, followed by the loss of methanol to form an oxocarbenium ion. Nucleophilic attack by water (present in the reaction medium) on this ion generates a hemiacetal. The resulting hydroxyethyl group can then cyclize onto the carbamate carbonyl, leading to the expulsion of the amine.
Experimental Protocol: Deprotection
Objective: To remove the DEMOC protecting group to regenerate the primary amine.
Materials:
-
DEMOC-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA), or aqueous Hydrochloric acid (HCl), or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM) or a protic solvent like methanol/water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the DEMOC-protected amine (1.0 eq) in an appropriate solvent. For strong acids like TFA, DCM is a common choice. For milder acids like PPTS, a mixture of THF and water might be employed.[5]
-
Addition of Acid:
-
Method A (Strong Acid): To a solution of the protected amine in DCM (0.1 M), add TFA (5-10 equivalents) at room temperature.
-
Method B (Mild Acid): Dissolve the protected amine in a mixture of THF/H₂O (e.g., 4:1 v/v) and add a catalytic amount of PPTS or another mild acid. This reaction may require heating (e.g., to 40-60 °C) to proceed at a reasonable rate.
-
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Deprotection is often rapid with strong acids (30 min to 2 hours) but may take longer with milder conditions.
-
Work-up:
-
Upon completion, carefully neutralize the acid. For TFA/DCM reactions, the solvent can be removed in vacuo, and the residue carefully basified with saturated aqueous NaHCO₃ or cold 1M NaOH to a pH > 8. For aqueous reactions, directly add the base to the reaction mixture.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by chromatography, distillation, or crystallization as needed.
Deprotection Workflow Diagram
Caption: Workflow for the acid-catalyzed deprotection of a DEMOC-protected amine.
Part 3: Comparative Data and Orthogonality
The utility of a protecting group is defined by its stability profile relative to other protecting groups. The DEMOC group is designed to be cleaved under acidic conditions, placing it in the same family as the Boc group. However, the acetal cleavage mechanism may allow for its removal under conditions that leave a Boc group intact, or vice-versa, depending on the precise acid strength and reaction conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| 2,2-Dimethoxyethyl-carbamate | DEMOC | 2,2-Dimethoxyethyl chloroformate, Base (DIPEA) | Mild to strong acid (e.g., TFA, PPTS, aq. HCl)[5][6] | Stable to base and hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., DMAP, TEA) | Strong acid (TFA, HCl)[2][6] | Stable to base and hydrogenolysis |
| Carboxybenzyl | Cbz | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Stable to mild acid and base |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine)[2] | Stable to acid and hydrogenolysis |
Conclusion
The this compound (DEMOC) group represents a potentially valuable tool for the protection of primary amines. Its key feature, an acid-labile acetal, allows for deprotection under acidic conditions that can be tuned from mild to strong, offering a degree of orthogonality with other common protecting groups. The protocols detailed herein provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this protection strategy. By leveraging the well-understood principles of carbamate formation and acetal hydrolysis, the DEMOC group can be effectively employed in complex synthetic campaigns, enabling the selective manipulation of amine functionality and facilitating the construction of advanced molecular targets.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Deprotection of Ethyl 2,2-Dimethoxyethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the N-2,2-Dimethoxyethyl Carbamate Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the selective protection and deprotection of amine functionalities is of paramount importance.[1] The N-2,2-dimethoxyethyl carbamate group has emerged as a valuable tool in this context. It belongs to the family of carbamate protecting groups, which are widely employed due to their general stability and the diverse conditions available for their removal.[2] The unique feature of the N-2,2-dimethoxyethyl carbamate is the embedded acetal moiety, which imparts a distinct acid-lability, allowing for its cleavage under specific and often mild acidic conditions. This attribute facilitates orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[3]
This guide provides a comprehensive overview of the deprotection of ethyl 2,2-dimethoxyethylcarbamate, delving into the underlying chemical mechanisms, offering detailed experimental protocols, and presenting a guide for troubleshooting and optimization.
The Deprotection Mechanism: A Cascade of Acid-Catalyzed Reactions
The removal of the N-2,2-dimethoxyethyl carbamate group is not a single event but rather a sequential, acid-catalyzed cascade. The process is initiated by the hydrolysis of the acetal, followed by the collapse of the carbamate to liberate the free amine.
The overall deprotection proceeds through the following key steps:
-
Acid-Catalyzed Acetal Hydrolysis : The reaction commences with the protonation of one of the methoxy groups of the acetal by an acid catalyst. This transforms the methoxy group into a good leaving group (methanol), which is subsequently expelled. The resulting oxonium ion is then attacked by water to form a hemiacetal intermediate. This process repeats, leading to the formation of an aldehyde and two equivalents of methanol.
-
Formation of an Unstable N-Formyl Carbamate Derivative : The in situ generated aldehyde within the carbamate structure is highly unstable.
-
Decarboxylation : The subsequent collapse of the carbamic acid derivative leads to the release of carbon dioxide, an ethyl group, and the desired free amine. The liberated amine is typically protonated in the acidic medium, yielding the corresponding amine salt.
The following diagram illustrates the proposed mechanistic pathway for the acid-catalyzed deprotection of this compound.
Caption: Proposed mechanism for the acid-catalyzed deprotection.
Deprotection Protocols: A Guide to Experimental Conditions
While a specific, optimized protocol for this compound is not extensively documented in the literature, reliable starting points can be derived from the deprotection of structurally similar protecting groups, such as the 2-methoxyethoxymethyl (MEM) group.[4] The following protocols offer a range of conditions from vigorous to mild, which can be adapted and optimized for your specific substrate.
It is crucial to note that the optimal conditions will depend on the stability of the substrate to acidic media. Initial trials should be performed on a small scale to determine the ideal reaction parameters.
| Protocol | Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Notes and Considerations |
| 1 (Vigorous) | Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Reflux | 4 | Based on the deprotection of N-MEM groups.[4] May be suitable for robust substrates. |
| 2 (Standard) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | A common and effective method for many acid-labile carbamates.[5] Reaction progress should be monitored closely by TLC or LC-MS. |
| 3 (Mild) | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 2 - 6 | A milder alternative to TFA, often used for substrates sensitive to strong acid. |
| 4 (Aqueous) | Acetic Acid | Water/THF | 50 - 80 | 6 - 24 | Suitable for water-soluble substrates and where milder acidic conditions are required. |
Detailed Experimental Protocols
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane (Standard Conditions)
-
Preparation: Dissolve the this compound-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
To precipitate the amine salt, add a non-polar solvent such as diethyl ether or pentane until the solution becomes cloudy.
-
Isolate the product by filtration or centrifugation. The resulting solid is the amine trifluoroacetate salt.
-
-
Neutralization (Optional): If the free amine is desired, dissolve the salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Troubleshooting and Optimization
Successful deprotection requires careful consideration of potential challenges. The following guide provides insights into common issues and strategies for optimization.
References
Application Note & Protocols: The tert-Butyloxycarbonyl (Boc) Group in Solid-Phase Peptide Synthesis
A Note on the Topic: ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Upon a comprehensive review of the scientific literature, including peer-reviewed journals, chemical databases, and supplier application notes, there is no documented use of This compound as a protecting group in peptide synthesis. While its structure contains a carbamate and an acid-sensitive acetal moiety, which theoretically could function as a protecting group, it is not an established or commercially utilized reagent for this purpose.
To provide a valuable and scientifically accurate guide that aligns with the user's interest in peptide synthesis protecting groups, this document will focus on a foundational and widely used protecting group that shares key chemical principles: the tert-butyloxycarbonyl (Boc) group . The Boc group is a carbamate that is cleaved under acidic conditions, making it an excellent and illustrative example for a detailed discussion of protection/deprotection strategies in peptide chemistry.
Introduction: The Strategic Imperative of Amine Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence is a chemical challenge of regioselectivity. To form a peptide bond between two amino acids, the carboxyl group of one must react with the amino group of the other. However, amino acids are bifunctional, containing both an amine and a carboxylic acid. Without a carefully planned strategy, a chaotic polymerization would occur.
The core solution to this challenge, pioneered by Bruce Merrifield in a Nobel Prize-winning effort, is the use of protecting groups and a solid-phase support. The N-terminus of the incoming amino acid is temporarily "capped" with a protecting group, allowing its carboxyl group to be selectively activated and coupled to the free amine of the growing peptide chain, which is anchored to a solid resin support.
The choice of protecting group is governed by the "orthogonality" principle: the protecting group must be stable under the conditions required for peptide bond formation but selectively removable under conditions that do not cleave the peptide from the resin or remove other protecting groups on the amino acid side chains. The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as Boc-SPPS.
The Boc Protecting Group: Chemical Properties and Mechanism
The Boc group is introduced onto the alpha-amino group of an amino acid, forming a carbamate linkage. Its utility stems from its unique stability and cleavage characteristics.
-
Stability: It is highly stable to a wide range of nucleophiles and bases used during the coupling step.
-
Lability: It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).
The mechanism of deprotection is a critical concept. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable carbocation, tert-butyl cation, and carbon dioxide. The liberated amine is then protonated by the acid, and a subsequent neutralization step is required before the next coupling reaction.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[1] The core steps in each cycle are deprotection, neutralization, and coupling.
Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.[1][2]
-
Reagent: Typically a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][3][4]
-
Causality: TFA is acidic enough to cleave the Boc group efficiently but, under controlled conditions, not strong enough to cleave the peptide from most resin types or remove the more robust benzyl-based side-chain protecting groups.[5] This differential acid lability is the foundation of the strategy.[1] The tert-butyl cation generated during cleavage is reactive and can lead to side reactions, particularly with sensitive residues like Tryptophan or Methionine.[5] Therefore, "scavengers" such as dithiothreitol (DTT) or thioanisole are often included in the deprotection solution to trap these carbocations.[5]
Neutralization
After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[5] This salt is unreactive in the subsequent coupling step and must be converted to the free amine.
-
Reagent: A solution of a hindered organic base, commonly 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[5]
-
Causality: A non-nucleophilic, hindered base is used to deprotonate the ammonium salt without causing side reactions. Complete neutralization is critical for achieving a high coupling efficiency in the next step. An innovative approach known as in situ neutralization combines this step with the coupling step, which can improve efficiency, especially for "difficult" sequences that are prone to aggregation.[6][7][8]
Coupling
In this step, the next Boc-protected amino acid is activated and covalently linked to the free amine of the peptide chain on the resin.
-
Reagents: A Boc-protected amino acid, an activating agent (e.g., HBTU, HOBt), and a base (e.g., DIEA) in a suitable solvent like N,N-Dimethylformamide (DMF) or DCM.[1]
-
Causality: The carboxylic acid of the incoming amino acid is converted into a more reactive species (an active ester) by the activating agent. This activated species then readily reacts with the nucleophilic free amine on the peptide-resin to form the peptide bond. The choice of activating agent is critical to ensure rapid and complete coupling while minimizing the risk of racemization.
This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Caption: The three core steps of a Boc-SPPS cycle.
Protocols
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes the general procedure for protecting the alpha-amino group of a free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[9]
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in the chosen solvent system (e.g., 1:1 dioxane/water).[9]
-
Add a base like NaOH or TEA to deprotonate the amino group, enhancing its nucleophilicity.[2]
-
Add (Boc)₂O (1.1 eq) to the solution and stir vigorously at room temperature for 2-4 hours.[10] The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product will often precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[9]
Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (Single Cycle)
This protocol outlines the manual steps for one cycle of amino acid addition to a peptide-resin.
Materials:
-
Peptide-resin (swollen) in a reaction vessel
-
Deprotection Solution: 50% TFA in DCM (v/v) [with 0.5% DTT if Trp, Met, or Cys are present][1][3][5]
-
Neutralization Solution: 10% DIEA in DCM (v/v)
-
Coupling Solution:
-
Boc-Amino Acid (3.0 eq relative to resin loading)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIEA (6.0 eq)
-
DMF (solvent)
-
-
Wash Solvents: DCM, Isopropanol (IPA), DMF
Procedure:
-
Resin Swelling: Before the first cycle, swell the resin in DCM for at least 30-60 minutes.[1]
-
Deprotection:
-
Drain the solvent from the swollen resin.
-
Add the Deprotection Solution and agitate for 2 minutes (pre-wash). Drain.[1]
-
Add fresh Deprotection Solution and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x) and DCM (3x) to remove residual acid.[1][3]
-
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate the Boc-Amino Acid by dissolving it with HBTU and HOBt in DMF. Add DIEA and allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step may need to be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.
-
Final Cleavage and Purification
After the final amino acid has been coupled and the terminal Boc group is removed, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed simultaneously.
-
Cleavage: This requires a much stronger acid than the one used for Boc deprotection. The most common reagent is anhydrous Hydrogen Fluoride (HF).[4] Other strong acids like Trifluoromethanesulfonic acid (TFMSA) can also be used.[5] This step is performed in the presence of a "cleavage cocktail" containing scavengers (e.g., anisole, thioanisole) to protect sensitive residues from reactive species generated during the process.[1]
-
Purification: The crude peptide obtained after cleavage is typically precipitated with cold diethyl ether, collected, and dried.[1] It is then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to yield the final product of high purity.[1]
Data Summary: Reagents and Conditions
| Step | Reagent(s) | Solvent | Time | Purpose |
| Boc Protection | (Boc)₂O, Base (NaOH/TEA) | Dioxane/Water | 2-4 hrs | Protect α-amine of free amino acid |
| SPPS: Deprotection | 25-50% TFA | DCM | 20-30 min | Remove temporary Nα-Boc group |
| SPPS: Neutralization | 5-10% DIEA | DCM / DMF | 2 x 2 min | Generate free amine for coupling |
| SPPS: Coupling | Boc-AA, HBTU/HOBt, DIEA | DMF | 1-2 hrs | Form peptide bond |
| Final Cleavage | Anhydrous HF, Scavengers | N/A | 1-2 hrs | Cleave peptide from resin & side-chains |
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis is a robust and well-established methodology. Its reliance on differential acid lability—using moderate acid (TFA) for cyclical deprotection and strong acid (HF) for final cleavage—provides a reliable framework for the assembly of complex peptides. Understanding the causality behind each step, from the mechanism of deprotection to the role of neutralization and activation, is paramount for troubleshooting and optimizing the synthesis of target peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 8. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for ETHYL 2,2-DIMETHOXYETHYLCARBAMATE in Heterocyclic Synthesis
Introduction: A Versatile Precursor for N-Acyliminium Ion Chemistry
ETHYL 2,2-DIMETHOXYETHYLCARBAMATE is a valuable and versatile building block in modern organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its utility stems from its ability to serve as a stable, masked precursor for a highly reactive N-acyliminium ion. The dimethoxyacetal group, upon treatment with a protic or Lewis acid, is readily converted into a transient electrophilic aldehyde, which is immediately trapped intramolecularly by the carbamate-linked nitrogen to form a cyclic N-acyliminium ion. This reactive intermediate is a powerful electrophile that can undergo a variety of intramolecular cyclization reactions with tethered nucleophiles, most notably electron-rich aromatic rings.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of important heterocyclic cores, such as tetrahydroisoquinolines and β-carbolines. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and showcase the adaptability of this reagent in constructing molecular architectures of significant interest in medicinal chemistry.
Core Concept: The In-Situ Generation of N-Acyliminium Ions
The cornerstone of the synthetic utility of this compound lies in the acid-catalyzed generation of an N-acyliminium ion. This process is initiated by the protonation of one of the methoxy groups of the acetal, followed by the elimination of methanol to form an oxocarbenium ion. This species is in equilibrium with the open-chain aldehyde, which is then intramolecularly trapped by the nitrogen atom of the carbamate. A subsequent elimination of the second molecule of methanol generates the highly electrophilic cyclic N-acyliminium ion. This reactive intermediate is then poised for intramolecular attack by a suitable nucleophile.
Application I: Synthesis of Tetrahydroisoquinolines via a Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocycles.[1] Traditionally, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. By employing a precursor derived from this compound, we can generate the required electrophile in situ, leading to a modified Pictet-Spengler type cyclization. This approach offers the advantage of using a stable, easy-to-handle precursor in place of a potentially unstable or volatile aldehyde.
The key precursor for this transformation is an N-(2-arylethyl)-N'-(2,2-dimethoxyethyl)urea. This can be synthesized by the reaction of a β-arylethylamine with an isocyanate derived from 2,2-dimethoxyethylamine.
Protocol 1: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)-N'-(2,2-dimethoxyethyl)urea
This protocol describes the synthesis of the key urea precursor required for the subsequent cyclization to a tetrahydroisoquinoline derivative.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
2,2-Dimethoxyethyl isocyanate (can be prepared from 2,2-dimethoxyethylamine and a phosgene equivalent)[2]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 2,2-dimethoxyethyl isocyanate (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.
Protocol 2: Acid-Catalyzed Cyclization to a Tetrahydroisoquinoline Derivative
This protocol details the intramolecular cyclization of the urea precursor to form a tetrahydroisoquinoline-1-one scaffold.
Materials:
-
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N'-(2,2-dimethoxyethyl)urea
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), or a protic acid like trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)-N'-(2,2-dimethoxyethyl)urea (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂ (1.5 eq)) or protic acid (e.g., TFA (10 eq)) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline-1-one derivative.
Data Summary: Representative Conditions for Tetrahydroisoquinoline Synthesis
| Entry | Arylethylamine Moiety | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 3,4-Dimethoxyphenethyl | BF₃·OEt₂ | DCM | 0 °C to rt | 6 | 75 |
| 2 | Phenethyl | TFA | DCM | rt | 8 | 68 |
| 3 | 3-Methoxyphenethyl | PPA | Toluene | 80 °C | 4 | 72 |
Application II: Synthesis of β-Carbolines via a Modified Pictet-Spengler Reaction
The versatile nature of this methodology can be extended to the synthesis of other important heterocyclic systems, such as β-carbolines, which are core structures in many natural products and pharmaceutically active compounds.[3] The synthesis follows a similar strategy, starting from tryptamine or its derivatives.
Protocol 3: Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-N'-(2,2-dimethoxyethyl)urea
Materials:
-
Tryptamine
-
2,2-Dimethoxyethyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting tryptamine for 2-(3,4-dimethoxyphenyl)ethylamine and using anhydrous THF as the solvent.
-
The product can often be purified by precipitation from the reaction mixture or by standard column chromatography.
Protocol 4: Acid-Catalyzed Cyclization to a Tetrahydro-β-carbolin-1-one
Materials:
-
N-(2-(1H-Indol-3-yl)ethyl)-N'-(2,2-dimethoxyethyl)urea
-
Formic acid (or other suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-(2-(1H-Indol-3-yl)ethyl)-N'-(2,2-dimethoxyethyl)urea (1.0 eq) in formic acid.
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired tetrahydro-β-carbolin-1-one.
Data Summary: Representative Conditions for β-Carboline Synthesis
| Entry | Tryptamine Derivative | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Tryptamine | Formic Acid | None | rt | 48 | 82 |
| 2 | 5-Methoxy-tryptamine | TFA | DCM | rt | 24 | 78 |
| 3 | Tryptamine | p-TsOH | Toluene | 110 °C | 12 | 70 |
Mechanistic Rationale and Causality in Experimental Design
The choice of acid catalyst is critical and can influence the reaction rate and yield. Lewis acids like BF₃·OEt₂ are effective at promoting the formation of the N-acyliminium ion by coordinating to the oxygen atoms of the acetal.[2] Protic acids, such as TFA and formic acid, protonate the acetal, facilitating the elimination of methanol. The concentration and strength of the acid should be optimized for each substrate to avoid potential side reactions, such as polymerization or degradation of acid-sensitive functional groups.
The solvent choice is also important. Aprotic, non-coordinating solvents like dichloromethane are generally preferred for Lewis acid-catalyzed reactions to avoid competition with the catalyst. For protic acid-catalyzed cyclizations, the acid itself can sometimes serve as the solvent.
The electron density of the aromatic ring significantly impacts the ease of cyclization. Electron-donating groups on the aromatic ring enhance its nucleophilicity, leading to faster and more efficient cyclization, which is a general principle in electrophilic aromatic substitution reactions like the Pictet-Spengler and Bischler-Napieralski reactions.[4][5]
Visualizing the Workflow and Mechanisms
Workflow for Heterocyclic Synthesis
Caption: General workflow for heterocyclic synthesis.
Mechanism of N-Acyliminium Ion Formation and Cyclization
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-catalyzed cyclization of epoxyallylsilanes. An unusual rearrangement cyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2,2-Dimethoxyethylcarbamate
Introduction
Ethyl 2,2-dimethoxyethylcarbamate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its structure, featuring a carbamate functional group and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the construction of more complex molecules.[1] The carbamate moiety is a key structural motif in numerous approved drugs and prodrugs, highlighting its significance in medicinal chemistry.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a reliable and efficient protocol, safety considerations, and process optimization.
The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, or the reaction of chloroformates with amines.[3] For the synthesis of this compound, the reaction between aminoacetaldehyde dimethyl acetal and ethyl chloroformate is a common and effective approach. This method is advantageous for scale-up due to the availability of the starting materials and the generally high yields.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | C4H11NO2 | 105.14 | Sigma-Aldrich | Also known as 2,2-dimethoxyethylamine.[4] |
| Ethyl chloroformate | 541-41-3 | C3H5ClO2 | 108.52 | Acros Organics | Highly flammable and corrosive.[5][6][7] |
| Triethylamine (Et3N) | 121-44-8 | C6H15N | 101.19 | Fisher Scientific | Used as a base to neutralize HCl. |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | VWR | Anhydrous, as the reaction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3 | 84.01 | Lab Prepared | For aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Alfa Aesar | For drying the organic phase. |
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale-up synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Upon completion of the reaction, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.
Process Parameter Optimization
For a successful scale-up, several process parameters should be carefully considered and optimized:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain the reaction temperature below 10 °C during the addition of ethyl chloroformate. | The reaction is exothermic. Poor temperature control can lead to the formation of byproducts and decomposition of the product.[8] |
| Reagent Stoichiometry | Use a slight excess (1.05 equivalents) of ethyl chloroformate. | Ensures complete conversion of the starting amine. A large excess should be avoided to minimize side reactions and simplify purification.[8] |
| Solvent Selection | Use anhydrous dichloromethane (DCM) as the solvent. | DCM is a good solvent for both reactants and does not react with them. The use of an anhydrous solvent is crucial to prevent hydrolysis of ethyl chloroformate.[8] |
| Base Selection | Triethylamine can be used as a non-nucleophilic base to scavenge the HCl byproduct. | This can improve the reaction rate and prevent potential acid-catalyzed side reactions. |
| Workup Procedure | Thorough washing with saturated sodium bicarbonate solution is essential. | To remove any unreacted ethyl chloroformate and the HCl byproduct. |
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Aminoacetaldehyde dimethyl acetal: This compound is a flammable liquid and vapor.[9][10] It causes severe skin burns and eye damage.[9][10] Handle in a well-ventilated area and use spark-proof tools.[4][10] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[4][9][10]
-
Ethyl chloroformate: This reagent is highly flammable, toxic, and corrosive.[5][6][7][11] It gives off irritating or toxic fumes in a fire, and its vapor/air mixtures are explosive.[7] Avoid all contact and use in a closed system or with adequate ventilation.[7] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[5][6][7] In case of fire, use alcohol-resistant foam, powder, or carbon dioxide; do not use water directly.[7][12]
-
General Precautions: Always work in a well-ventilated fume hood.[5][6] Ensure that an emergency eye wash station and safety shower are readily accessible.[5][6] Ground and bond all containers when transferring flammable liquids to prevent static discharge.[4][6][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the use of a slight excess of ethyl chloroformate. - Extend the reaction time. - Monitor the reaction closely by TLC or LC-MS. |
| Loss of product during workup. | - Perform extractions with care to avoid emulsion formation. - Ensure complete drying of the organic layer before solvent removal. | |
| Impure Product | Presence of starting materials. | - Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion. |
| Formation of byproducts. | - Maintain strict temperature control during the reaction. - Use high-purity starting materials. | |
| Difficulty in Purification | Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. - Consider vacuum distillation as an alternative purification method. |
Conclusion
The scale-up synthesis of this compound can be successfully achieved by following the detailed protocol and adhering to the safety precautions outlined in this application note. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for obtaining a high yield of the pure product. The information provided herein serves as a valuable resource for researchers and professionals involved in the synthesis of this important chemical intermediate.
References
- 1. This compound | 71545-60-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for N-Protection with Ethyl 2,2-Dimethoxyethylcarbamate
Introduction: A Novel Acid-Labile Amine Protecting Group
In the landscape of multistep organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is paramount.[1] An ideal protecting group should be introduced efficiently and chemoselectively, remain stable under a variety of reaction conditions, and be removed under mild conditions that do not compromise the integrity of the target molecule.[2] Carbamates are among the most widely employed protecting groups for amines, lauded for their ability to temper the nucleophilicity and basicity of the nitrogen atom.[3][4]
This application note introduces the ethyl 2,2-dimethoxyethylcarbamate (EDMEC) group, a novel protecting group for primary and secondary amines. The EDMEC group combines the stability of a carbamate linkage with the acid-lability of an acetal functionality, offering a unique deprotection strategy that is orthogonal to many common protecting groups.[5] The protection is achieved by reacting the amine with a suitable precursor, such as ethyl 2,2-dimethoxyethyl carbonate or the corresponding chloroformate. The removal of the EDMEC group is a two-stage process initiated by mild acid-catalyzed hydrolysis of the acetal to unmask a β-oxoethyl carbamate intermediate. This intermediate is primed for a subsequent facile elimination under mild basic or neutral conditions to liberate the free amine, carbon dioxide, and methyl vinyl ether. This deprotection cascade avoids harsh reagents, making the EDMEC group an attractive option for the protection of sensitive and complex molecules.
Mechanistic Rationale
The strategic advantage of the EDMEC protecting group lies in its unique, two-step deprotection mechanism, which proceeds under exceptionally mild conditions.
Part 1: N-Protection
The protection of a primary or secondary amine with the EDMEC group is typically accomplished via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of an activated EDMEC precursor, such as 2,2-dimethoxyethyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).[6]
Part 2: Deprotection Cascade
The removal of the EDMEC group is initiated by the selective and mild acid-catalyzed hydrolysis of the acetal moiety.[7][8] This step is highly specific and leaves other acid-sensitive groups, if protected under more robust conditions, intact. The hydrolysis unmasks a β-formyl group, generating a transient N-(2-oxoethyl)carbamate intermediate. This intermediate is highly susceptible to a subsequent β-elimination reaction, which can be promoted by a mild base or even proceed spontaneously upon gentle heating, to release the deprotected amine.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethoxyethyl Chloroformate (Protecting Agent Precursor)
This protocol describes a general method for the synthesis of 2,2-dimethoxyethyl chloroformate from 2,2-dimethoxyethanol using triphosgene as a safer alternative to phosgene gas.[11]
Materials:
-
2,2-Dimethoxyethanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 2,2-dimethoxyethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.
-
Slowly add the 2,2-dimethoxyethanol/pyridine solution to the triphosgene solution via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Filter the reaction mixture under nitrogen to remove the pyridinium hydrochloride precipitate.
-
The resulting filtrate containing the 2,2-dimethoxyethyl chloroformate solution in DCM can be used directly in the subsequent protection step or carefully concentrated in vacuo at low temperature for storage. Caution: Chloroformates are toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Protocol 2: N-Protection of a Generic Amine with this compound
This protocol provides a general method for the EDMEC protection of a primary or secondary amine using the freshly prepared 2,2-dimethoxyethyl chloroformate solution.[6][7]
Materials:
-
Amine substrate (1.0 equivalent)
-
Freshly prepared solution of 2,2-dimethoxyethyl chloroformate in DCM (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add the solution of 2,2-dimethoxyethyl chloroformate to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-EDMEC protected amine.
Protocol 3: Deprotection of the EDMEC Group
This protocol describes the two-step removal of the EDMEC protecting group.
Materials:
-
N-EDMEC protected amine
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl) or Amberlyst-15 resin
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
Step A: Acid-Catalyzed Acetal Hydrolysis
-
Dissolve the N-EDMEC protected amine in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents) or a scoop of Amberlyst-15 resin.
-
Stir the reaction at room temperature and monitor the hydrolysis of the acetal by TLC or LC-MS. This step is typically complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the acid with a saturated aqueous sodium bicarbonate solution (if using HCl) or filter off the resin.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is the N-(2-oxoethyl)carbamate intermediate.
Step B: β-Elimination
-
The crude N-(2-oxoethyl)carbamate intermediate can often be deprotected by dissolving it in a protic solvent like methanol or ethanol and stirring at room temperature or with gentle heating (40-50 °C). The elimination can also be facilitated by the addition of a mild, non-nucleophilic base like sodium bicarbonate.
-
Monitor the elimination of the protecting group by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the deprotected amine.
Data Presentation
Table 1: Representative Reaction Parameters for N-Protection
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 2 | 95 |
| 2 | Aniline | Pyridine | THF | 4 | 88 |
| 3 | Diethylamine | DIPEA | DCM | 3 | 92 |
| 4 | L-Alanine methyl ester | NaHCO₃ | Dioxane/H₂O | 5 | 85 |
Table 2: Conditions for Deprotection of EDMEC Group
| Substrate | Hydrolysis Conditions | Elimination Conditions | Deprotected Amine Yield (%) |
| N-EDMEC-benzylamine | 0.1 M HCl in THF/H₂O (4:1), RT, 2h | NaHCO₃ in MeOH, RT, 4h | 93 |
| N-EDMEC-aniline | Amberlyst-15 in THF/H₂O (4:1), RT, 3h | Reflux in Ethanol, 2h | 85 |
| N-EDMEC-diethylamine | 0.1 M HCl in THF/H₂O (4:1), RT, 1.5h | Stir in MeOH at 40°C, 3h | 90 |
Visualizations
Workflow for EDMEC Protection and Deprotection
Caption: Workflow of N-protection and subsequent deprotection using the EDMEC group.
Mechanism of N-Protection
Caption: Mechanism of amine protection with 2,2-dimethoxyethyl chloroformate.
Mechanism of Deprotection
Caption: Deprotection mechanism involving hydrolysis followed by β-elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2,2-dimethoxyethylcarbamate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2,2-dimethoxyethylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile protected amine in their synthetic workflows. Carbamates are a cornerstone of amine protection strategies, prized for their stability and predictable reactivity.[1][2] The title compound, featuring an acid-labile acetal, offers unique opportunities in multi-step synthesis.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's causality. We will explore common experimental pitfalls, offer data-driven solutions, and empower you to troubleshoot effectively, ensuring the integrity and efficiency of your synthetic route.
Section 1: The Core Reaction - Mechanism and Key Parameters
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The primary amine, 2,2-dimethoxyethylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction releases a proton and a chloride ion, which are neutralized by a base to drive the reaction to completion.
Reaction Scheme: NH₂CH₂CH(OCH₃)₂ (2,2-Dimethoxyethylamine) + ClCOOCH₂CH₃ (Ethyl Chloroformate) --[Base, Solvent]--> CH₃CH₂OC(O)NHCH₂CH(OCH₃)₂ (this compound) + Base·HCl
Understanding the interplay of reaction variables is paramount to maximizing yield and purity. The following workflow diagram illustrates the critical control points in the synthesis.
Caption: Workflow for optimizing the carbamate protection reaction.
Section 2: Troubleshooting Guide
This section directly addresses common issues encountered during the synthesis in a structured, problem-solving format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Product Yield | a. Reagent Decomposition: Ethyl chloroformate is moisture-sensitive and can hydrolyze to ethanol, CO₂, and HCl. | Solution: Use a fresh bottle or a recently opened bottle of ethyl chloroformate stored under inert gas. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[3] |
| b. Ineffective Base: The base may be too weak, sterically hindered, or wet. Insufficient base will not neutralize the generated HCl, leading to protonation of the starting amine and halting the reaction. | Solution: Use a slight excess (>1.1 eq.) of a dry, non-nucleophilic tertiary amine like triethylamine (TEA) or N-methylmorpholine (NMM).[4][5] A stronger base ensures rapid HCl scavenging. | |
| c. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature. | Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Allow the reaction to warm to room temperature after the initial cold addition and stir until the starting amine spot is no longer visible.[6] | |
| d. Product Loss During Work-up: The carbamate product may have some water solubility, leading to loss during the aqueous extraction phase. | Solution: Saturate the aqueous layer with NaCl (brine) during extraction to decrease the product's solubility in the aqueous phase.[6] Perform multiple extractions (e.g., 3x) with your organic solvent to maximize recovery. | |
| 2. Multiple Spots on TLC / Side Product Formation | a. Di-acylation (Ureide formation): Although less common with chloroformates than anhydrides, reaction of the product carbamate with another molecule of ethyl chloroformate can occur, especially with excess reagent or a very strong base. | Solution: Add the ethyl chloroformate dropwise to the solution of the amine and base.[5] Avoid using a large excess of the chloroformate; use a stoichiometry of 1.05-1.1 equivalents. |
| b. Reaction with Solvent/Base: Use of a nucleophilic base (e.g., pyridine in some cases) or solvent can lead to unwanted side products. | Solution: Stick to non-nucleophilic bases (TEA, DIPEA) and inert, aprotic solvents like THF, DCM, or diethyl ether.[4][5][7] | |
| c. Hydrolysis of Acetal: The dimethoxy acetal group is sensitive to acid. Accidental exposure to strong acidic conditions during work-up can cleave the acetal to an aldehyde, which may then undergo further reactions. | Solution: Ensure the work-up is performed under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution for the aqueous wash instead of water or acidic solutions. | |
| 3. Difficult or Low-Yield Purification | a. Streaking on Silica Gel Column: The carbamate's polarity and hydrogen bonding capability can cause it to streak on silica gel, leading to poor separation and recovery. | Solution: Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to your eluent system. This masks the acidic silanol groups, improving peak shape and recovery. |
| b. Co-elution with Byproducts: A non-polar byproduct, such as diethyl carbonate (from the reaction of ethyl chloroformate with any residual ethanol), might co-elute with the product. | Solution: Optimize your eluent system carefully using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) often provides the best separation. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry for this reaction?
-
A: The amine (2,2-dimethoxyethylamine) should be the limiting reagent (1.0 equivalent). A slight excess of ethyl chloroformate (1.05-1.2 equivalents) is recommended to ensure complete consumption of the valuable amine. The base should be present in at least stoichiometric amounts to the chloroformate (e.g., 1.1-1.5 equivalents) to neutralize all generated HCl.[8]
-
-
Q2: How do I choose the right base and solvent?
-
A: The ideal combination is a non-nucleophilic base in an anhydrous aprotic solvent. Tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM) are excellent choices as they are basic enough to scavenge HCl but are poor nucleophiles.[4][5] Anhydrous THF, DCM, or diethyl ether are preferred solvents as they are inert and will not react with the chloroformate.[4][7][8]
-
-
Q3: Why is temperature control so important?
-
A: The reaction between an amine and an acyl chloride (or chloroformate) is highly exothermic. Adding the chloroformate at a low temperature (-10 °C to 0 °C) helps to control this exotherm, preventing a runaway reaction and minimizing the formation of side products.[4][7] Once the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.
-
-
Q4: How can I confirm the identity and purity of my product?
-
A: A combination of analytical techniques should be used.
-
TLC: To assess reaction completion and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. Look for characteristic shifts for the ethyl group, the methoxy groups of the acetal, and the methylene groups adjacent to the nitrogen and acetal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To confirm the presence of the carbamate carbonyl (~1690-1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
-
-
Q5: What are the stability considerations for this compound?
-
A: The molecule has two key functionalities with different stabilities. The carbamate group is generally robust and stable to a wide range of conditions, but it can be cleaved under strong acidic or basic hydrolysis, or by nucleophilic attack.[9][10][11] The dimethoxy acetal, however, is a protecting group for an aldehyde and is labile under acidic conditions. Exposure to even mild aqueous acid can hydrolyze it to the corresponding aldehyde. This "orthogonal" stability is a key synthetic feature.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for carbamate formation.[4][5][7]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2-dimethoxyethylamine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Base Addition: Add N-methylmorpholine (NMM) (1.2 eq.) to the solution.
-
Cooling: Cool the stirred solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Chloroformate Addition: Add ethyl chloroformate (1.1 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting amine is fully consumed.
-
Work-up:
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][6]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: 30-50% Ethyl Acetate in Hexanes (adjust as needed for optimal Rƒ).
-
Visualization:
-
UV light (254 nm) if the starting material or product is UV active.
-
Staining: Use a potassium permanganate (KMnO₄) stain or ninhydrin stain. The starting amine will stain strongly with ninhydrin (typically yellow or purple), while the protected product will not. This provides a clear indication of reaction completion.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 11. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Side reactions of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE in acidic conditions
Introduction
Welcome to the technical support guide for ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. This molecule is a valuable synthetic intermediate, frequently employed as a stable precursor to N-(ethoxycarbonyl)aminoacetaldehyde. The core of its utility lies in the dimethyl acetal, which serves as a protecting group for the highly reactive aldehyde functionality.[1][2] The deprotection, typically performed under acidic conditions, is a critical step that can, however, lead to a range of side reactions and experimental challenges.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth mechanistic insights and robust troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to anticipate, diagnose, and resolve issues encountered during the acidic treatment of this versatile reagent.
Core Chemistry: Understanding the Reaction Environment
The primary transformation intended for this compound in the presence of an acid catalyst and water is the hydrolysis of the dimethyl acetal to reveal the parent aldehyde. This reaction is an equilibrium process, and its success hinges on driving the equilibrium towards the product side, typically by using an excess of water.[3][4]
Simultaneously, the ethyl carbamate functional group is present in the molecule. While carbamates are generally considered stable protecting groups, their lability is highly dependent on the reaction conditions.[5] The key challenge in this system is to achieve complete and clean deprotection of the acetal without inducing unwanted reactions involving the carbamate or the newly formed, reactive aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound under acidic conditions?
The expected and desired reaction is the acid-catalyzed hydrolysis of the dimethyl acetal to yield N-(ethoxycarbonyl)aminoacetaldehyde and two equivalents of methanol. The reaction proceeds via protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[6] The resulting oxonium ion is then attacked by water, leading to a hemiacetal intermediate, which subsequently eliminates the second molecule of methanol to form the final aldehyde.[6][7]
Q2: How stable is the ethyl carbamate group to acidic conditions typically used for acetal deprotection?
The ethyl carbamate group is relatively robust and generally stable to the mild acidic conditions required for most acetal hydrolyses (e.g., dilute HCl, acetic acid, or pyridinium p-toluenesulfonate (PPTS) at or below room temperature).[5] However, it is not completely inert. Under more forcing conditions, such as elevated temperatures or treatment with strong, concentrated acids (e.g., refluxing in concentrated HCl), the carbamate can undergo hydrolysis to release the free amine, ethanol, and carbon dioxide.[8] Therefore, the choice of acid and reaction temperature is critical for selectivity.
Q3: What is the most common and often overlooked side product in this reaction?
The most prevalent side product arises from an intramolecular reaction after the aldehyde has been successfully deprotected. The newly formed aldehyde is in close proximity to the carbamate N-H group. This can lead to an intramolecular cyclization to form a five-membered ring, specifically ethyl 2-hydroxyoxazolidine-3-carboxylate . This is a cyclic hemiaminal, which may exist in equilibrium with the open-chain aldehyde form and can sometimes complicate product isolation and characterization. Under certain conditions, this intermediate can further react or dehydrate.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems you may encounter during your experiments.
Problem 1: My deprotection reaction is slow or incomplete, resulting in low yield.
Answer: Incomplete conversion is a common issue in acetal hydrolysis, which is an equilibrium-driven process.[3] Several factors could be at play:
-
Insufficient Water: The reaction consumes water. If you are running the reaction in an organic solvent (like THF or acetone), ensure a sufficient excess of water is present to push the equilibrium toward the products.
-
Inadequate Acid Strength or Concentration: The acid is a catalyst. If the reaction is sluggish, the catalyst may be too weak or too dilute for your specific substrate. Consider moving from a very mild acid like PPTS to something stronger like aqueous acetic acid or dilute HCl.
-
Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can often increase the rate significantly. However, be cautious, as higher temperatures can also promote side reactions.[9]
Troubleshooting Workflow: Incomplete Deprotection
Caption: Workflow for addressing incomplete acetal deprotection.
Problem 2: I'm observing a major byproduct with a mass of +18 Da relative to my desired product in the LC-MS analysis. What is it?
Answer: A mass difference of +18 Da (the mass of water) is a strong indicator of the formation of the intramolecular cyclization product discussed in FAQ 3: ethyl 2-hydroxyoxazolidine-3-carboxylate . The aldehyde product adds a molecule of water across its C=O bond in a conceptual sense during the cyclization (N-H adds to C=O).
This cyclic hemiaminal is often more stable than the open-chain aldehyde, especially during purification on silica gel. To confirm its identity:
-
NMR Spectroscopy: Look for a characteristic methine proton (O-CH-N) signal between 5.0 and 6.0 ppm in the ¹H NMR spectrum. The aldehyde proton signal (around 9.5 ppm) will be diminished or absent.
-
Reversibility: Gently heating the isolated byproduct in a suitable solvent may cause the ring to open, regenerating the aldehyde, which could be observed by analytical techniques.
Problem 3: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate. How can I achieve a cleaner reaction?
Answer: Substrate degradation suggests that the reaction conditions are too harsh. The aldehyde product, once formed, can be sensitive and may polymerize or undergo other decomposition pathways under strong acid or high heat.
To mitigate this, consider the following milder deprotection strategies:
-
Use a Weaker, Buffered Acid: Pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water is an excellent mild system for sensitive substrates.[10] The buffered nature of this reagent prevents the pH from dropping too low.
-
Employ a Solid-Supported Acid: Resins like Amberlyst-15 allow for easy removal of the acid catalyst by simple filtration at the end of the reaction, preventing further degradation during workup.[11]
-
Explore Lewis Acid Catalysis: In some cases, Lewis acids can catalyze deprotection under very mild, nearly neutral conditions.[11][12] Options include Ce(OTf)₃ in wet nitromethane or In(OTf)₃ in acetone/water.[11]
Table 1: Comparison of Acidic Deprotection Conditions
| Catalyst | Typical Conditions | Pros | Cons |
| HCl / H₂SO₄ | 1-3 M in THF/H₂O, 25-50 °C | Inexpensive, fast, effective | Harsh, can cause degradation of sensitive substrates |
| Trifluoroacetic Acid (TFA) | 10-50% in DCM/H₂O, 0-25 °C | Volatile, easy to remove | Strongly acidic, can cleave other protecting groups |
| Acetic Acid | 80% aqueous solution, 25-60 °C | Moderately strong, good solvent properties | Can be slow, requires higher temperatures |
| PPTS | Catalytic amount in Acetone/H₂O (e.g., 10:1), 25-50 °C | Very mild, buffered system | Slower reaction times, more expensive |
| Amberlyst-15 Resin | Heterogeneous, in MeOH/H₂O, 25 °C | Easily removed by filtration, reusable | Can be slow, mass transfer limitations |
Mechanistic Pathways: The Desired vs. The Detour
Understanding the potential reaction pathways is key to controlling the outcome of your experiment.
Pathway 1: Desired Acetal Hydrolysis
Caption: The desired reaction pathway leading to the aldehyde product.
Pathway 2: Intramolecular Cyclization Side Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2,2-Dimethoxyethylcarbamate (DEM-Carbamate) Protected Compounds
Welcome to the Technical Support Center for challenges related to the purification of compounds protected with Ethyl 2,2-Dimethoxyethylcarbamate (DEM-carbamate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common issues encountered during the deprotection and subsequent purification of your target molecules.
While specific literature on the DEM-carbamate protecting group is not abundant, its structure—a carbamate linked to an acetal—allows us to predict its behavior and devise effective protocols based on well-established principles of organic chemistry. This guide synthesizes these principles with practical, field-proven insights to ensure you can navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the deprotection of a DEM-carbamate?
The DEM-carbamate protecting group is primarily cleaved under acidic conditions. The 2,2-dimethoxyethyl moiety is an acetal, which is labile to acid-catalyzed hydrolysis.[1][2] The reaction proceeds via protonation of one of the methoxy groups, followed by the loss of methanol to form an oxocarbenium ion. This intermediate is then attacked by water, leading to the eventual cleavage of the acetal and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.
Q2: What are the expected byproducts from the deprotection of a DEM-carbamate?
Upon acidic hydrolysis, the DEM protecting group is expected to break down into ethanol, carbon dioxide, methanol, and 2-methoxyacetaldehyde. The latter may exist in equilibrium with its hydrate or other forms in the reaction mixture. These small, polar byproducts must be effectively removed during the purification process.
Q3: Is the DEM-carbamate protecting group orthogonal to other common amine protecting groups?
Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[3][4] The acid lability of the DEM-carbamate dictates its orthogonality profile:
-
Not Orthogonal to Boc: The tert-butoxycarbonyl (Boc) group is also removed under acidic conditions (e.g., TFA).[4][5] Therefore, you cannot selectively remove a DEM-carbamate in the presence of a Boc group using acid.
-
Orthogonal to Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine).[4] The DEM-carbamate is stable to these conditions, allowing for selective Fmoc deprotection.
-
Orthogonal to Cbz: The carboxybenzyl (Cbz or Z) group is typically removed by catalytic hydrogenolysis.[4][5] The DEM-carbamate is stable to these conditions, permitting selective Cbz removal.
Q4: My deprotected amine is highly polar and water-soluble. How can I effectively purify it?
The purification of highly polar compounds can be challenging.[6] Standard normal-phase chromatography on silica gel may result in poor retention and streaking. Here are some recommended strategies:
-
Reversed-Phase Chromatography (C18): This is often a good starting point. Use a gradient of water (often with a modifier like 0.1% TFA or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.
-
Ion-Exchange Chromatography: If your target amine is ionizable, this can be a powerful purification method.
-
Salt Formation and Recrystallization/Precipitation: If the deprotected amine is crystalline, forming a salt (e.g., with HCl or another suitable acid) can facilitate its crystallization and purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of DEM-carbamate and the subsequent purification of the desired amine.
Problem 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The reaction appears to stall.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Acid Strength or Concentration | The hydrolysis of the acetal is acid-catalyzed. If the acid is too weak or too dilute, the reaction rate will be slow. | 1. Increase Acid Concentration: If using a solution like HCl in dioxane or TFA in DCM, try increasing the concentration. 2. Switch to a Stronger Acid: If using a weaker acid like acetic acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). |
| Low Reaction Temperature | Chemical reactions are generally slower at lower temperatures. | Gently Warm the Reaction: If the reaction is sluggish at room temperature, consider warming it to 30-40 °C. Monitor carefully for any degradation of your target compound. |
| Inadequate Water Content | Water is a key reagent in the hydrolysis of the acetal. Anhydrous conditions will prevent the reaction from proceeding. | Ensure Presence of Water: If you are using a solution of acid in an organic solvent (e.g., HCl in dioxane), the presence of at least a stoichiometric amount of water is necessary. You can add a small amount of water to the reaction mixture. |
| Steric Hindrance | If the DEM-carbamate is in a sterically congested environment, access of the acid and water to the protecting group may be limited. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Increase Temperature: As mentioned above, this can help overcome the activation energy barrier. |
Problem 2: Formation of Side Products and Low Yield
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
The isolated yield of the desired amine is lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Acid Sensitivity of the Target Molecule | The acidic conditions required for DEM-carbamate removal may be degrading your target compound. | 1. Use Milder Acidic Conditions: Try using a weaker acid (e.g., formic acid, acetic acid) or a lower concentration of a strong acid at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure of the product to the acidic medium. |
| Reaction with Deprotection Byproducts | The liberated 2-methoxyacetaldehyde could potentially react with the newly deprotected amine, especially if the workup is delayed. | Prompt and Efficient Workup: Once the reaction is complete, proceed with the workup immediately to isolate the product from reactive byproducts. An extractive workup is generally recommended. |
| Incomplete Extraction of the Polar Product | The deprotected amine may be highly polar and have some solubility in the aqueous phase during workup, leading to a lower isolated yield. | 1. Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-5 times) with your organic solvent. 2. Use a More Polar Extraction Solvent: If your product has low solubility in common solvents like ethyl acetate or DCM, try a more polar solvent like n-butanol. 3. Back-Extraction: If your product is basic, you can wash the combined organic layers with a dilute aqueous acid to extract the product as a salt. Then, basify the aqueous layer and re-extract the free amine into an organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of DEM-Carbamate
-
Dissolution: Dissolve the DEM-carbamate protected compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Acid Addition: Add the acidic reagent. Common choices include:
-
Trifluoroacetic acid (TFA) (20-50% in DCM)
-
4M HCl in 1,4-dioxane
-
Aqueous HCl (e.g., 1-6 M)
-
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene (3x) to remove residual acid.
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude amine using an appropriate chromatographic technique (e.g., reversed-phase HPLC or flash chromatography).
Workflow for Purification of Polar Amines
Below is a decision-making workflow for the purification of your deprotected, likely polar, amine.
Caption: Decision workflow for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2,2-Dimethoxyethylcarbamate Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the deprotection of amines protected with Ethyl 2,2-dimethoxyethylcarbamate.
Troubleshooting Guide & FAQs
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My deprotection of this compound is stalled or incomplete. What are the primary causes?
Answer: Incomplete deprotection is the most common issue and typically stems from one of two mechanistic bottlenecks: inefficient cleavage of the acetal or slow breakdown of the subsequent carbamate intermediate.
-
Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed. The first and crucial step is the hydrolysis of the dimethoxyacetal to form an aldehyde. If the acid is too weak, not concentrated enough, or is being consumed by basic functionalities on your substrate, this initial step will be slow or incomplete. The rate of deprotection often shows a second-order dependence on the acid concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Low temperatures can significantly slow down the reaction rate, while insufficient time will naturally lead to a mixture of starting material and product.[1]
-
Solvent Incompatibility: For the reaction to proceed efficiently, your protected substrate must be fully soluble in the chosen solvent system. Poor solubility limits the interaction between the substrate and the acid catalyst.
-
Substrate-Specific Steric Hindrance: Bulky groups near the carbamate nitrogen can sterically hinder the approach of the acid catalyst and subsequent conformational changes required for cleavage, demanding more forcing conditions.
Q2: How can I rationally optimize my reaction conditions to drive the deprotection to completion?
Answer: Optimization should be approached systematically. Instead of making drastic, random changes, modify one parameter at a time and monitor the outcome.
-
Increase Acid Concentration: The most direct approach is to increase the concentration of your acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even using neat TFA (with appropriate scavengers if your substrate is sensitive).[1][2]
-
Change the Acid System: If increasing the concentration of a weaker acid like formic acid is ineffective, switch to a stronger acid system. A common and effective alternative is 4M HCl in 1,4-dioxane.[1] The choice of acid can be critical and is substrate-dependent.
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to overcome a kinetic barrier. Try increasing the temperature from 0 °C or room temperature to 30-40 °C. However, be mindful of potential side reactions with sensitive substrates at higher temperatures.
-
Extend Reaction Time: Use an appropriate analytical technique like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) to monitor the disappearance of the starting material.[1][3] Allow the reaction to proceed until no further conversion is observed.
The following table summarizes common starting points for acidic deprotection conditions.
| Acid Catalyst | Typical Concentration | Common Solvent | Typical Time | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0 °C to RT | Volatile and corrosive; residual amounts can be hard to remove.[1] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. | Often provides a crystalline HCl salt of the amine, aiding purification. |
| Formic Acid | 80-95% | None or DCM | 1 - 16 hours | Room Temp. to 40°C | Milder option, useful for substrates with other acid-labile groups. |
Q3: I'm observing unexpected side products after the deprotection reaction. What could they be and how can I prevent them?
Answer: Side products often arise from the reactive intermediates generated during deprotection. The primary culprit is the unstable aminoacetaldehyde formed after acetal hydrolysis.
-
Aldehyde-Related Side Products: The generated 2-aminoacetaldehyde is highly reactive and can self-polymerize or react with your deprotected amine product, leading to complex mixtures.
-
Alkylation by Byproducts: While less common than with Boc-group removal (which generates a stable t-butyl cation), fragments from the ethyl carbamate portion could potentially act as electrophiles under strongly acidic conditions.[2]
Prevention Strategies:
-
Use of Scavengers: While more common for Boc deprotection, adding a scavenger can be beneficial. A small amount of a thiol, like 2-mercaptoethanol, or a silane can help trap reactive intermediates.[4][5][6]
-
Optimize Reaction Conditions: Overly harsh conditions (very high temperatures or prolonged reaction times) can promote side reactions. The goal is to find the mildest conditions that still afford complete deprotection in a reasonable timeframe.[7]
-
Immediate Work-up: Once the reaction is complete, quench and work up the reaction mixture promptly to minimize the exposure of the desired product to the reactive aldehyde byproducts.
Q4: What are the best analytical methods to monitor the reaction progress accurately?
Answer: Accurate monitoring is key to avoiding incomplete reactions or the formation of degradation products.[3]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product will have a different polarity (Rf value) than the protected starting material. Co-spotting the reaction mixture with the starting material is essential for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It provides both the retention time and the mass of the starting material, product, and any intermediates or side products. This allows you to track the consumption of the reactant and the appearance of the product with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed analysis, taking a crude ¹H NMR of a small aliquot from the reaction can show the disappearance of the characteristic methoxy (-OCH₃) and ethyl (-OCH₂CH₃) signals of the protecting group and the appearance of new signals corresponding to the free amine.
Core Concepts & Mechanisms
To effectively troubleshoot, it is crucial to understand the underlying chemical mechanism. The deprotection proceeds in two distinct, acid-catalyzed stages.
Deprotection Mechanism of this compound
Caption: The two-stage deprotection pathway.
The key takeaway is that if Step 1 (Acetal Hydrolysis) is slow, the entire process stalls. If Step 2 (Carbamate Elimination) is slow, you may isolate the aldehyde intermediate. Incomplete reactions are almost always due to a kinetic bottleneck in Step 1.
Troubleshooting Workflow
Use this decision tree to guide your experimental troubleshooting process.
Caption: A systematic workflow for troubleshooting incomplete deprotection.
Experimental Protocols
Protocol 1: General Procedure for Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound-protected substrate in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) dropwise to the desired final concentration (start with 20-50% v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual TFA.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected amine.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., one that gives the starting material an Rf of ~0.5).
-
Visualization: Visualize the plate using a UV lamp and/or a chemical stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
Analysis: The disappearance of the starting material spot in Lane 3 and the appearance of a new, more polar spot (lower Rf) indicates product formation. The co-spot lane helps to confirm that the new spot is distinct from the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Protection and Deprotection [cem.com]
Stability issues of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE on silica gel
Introduction
Welcome to the technical support center for ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges during the purification of this compound using standard silica gel chromatography. This compound possesses two key functional groups: a carbamate and, more critically, an acetal. The acetal moiety is known to be highly susceptible to acid-catalyzed hydrolysis.[1] Given that standard silica gel is inherently acidic due to surface silanol (Si-OH) groups, purification can inadvertently lead to significant degradation of the target molecule, resulting in low yields and complex product mixtures.[2][3]
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading during silica gel column chromatography?
The primary cause of degradation is the acid-catalyzed hydrolysis of the acetal functional group. The surface of standard silica gel is populated with acidic silanol groups that act as proton donors.[2] These protons can catalyze the cleavage of the acetal back to its parent aldehyde (2-oxoethyl)ethylcarbamate and two molecules of methanol. This reaction is often rapid and can occur throughout the duration of the chromatographic separation.[4]
Q2: What are the tell-tale signs of compound degradation on a TLC plate?
You can diagnose instability before committing to a full column by running a simple TLC stability test:
-
Spotting: Spot your crude material on a TLC plate.
-
Waiting: Let the plate sit for 30-60 minutes with the compound adsorbed on the silica.
-
Developing: Develop the plate as you normally would.
-
Analysis: If the compound is unstable, you will observe a new, typically more polar spot (lower Rf value) that was not present in the initial crude mixture analysis. You may also see streaking originating from the main spot, indicating continuous degradation as the solvent front moves.[3]
Q3: I've successfully purified other carbamates on silica gel without issue. Why is this one different?
While the carbamate group itself can be sensitive under certain conditions, the main point of failure for this compound is its acetal group.[5][6] Many other carbamates do not contain acid-labile functional groups like acetals, and are therefore perfectly stable under standard silica gel chromatography conditions. The stability of a molecule on silica gel is determined by its most sensitive functional group.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments and provides a logical path to resolution.
Problem 1: Low or Non-existent Recovery of the Target Compound After Column Chromatography.
-
Causality: This is the most common symptom of on-column degradation. The majority of your compound has been converted into byproducts that either remain on the column or elute as a complex mixture. The target molecule is lost to the acid-catalyzed hydrolysis reaction.[3]
-
Diagnostic Step: Concentrate a few fractions where you expected your product to elute and analyze them by ¹H NMR or LC-MS. Look for the disappearance of the characteristic acetal methoxy signals and the appearance of an aldehyde proton signal.
-
Immediate Solution: Stop using standard silica gel. Proceed directly to the protocols for Silica Gel Deactivation (Protocol 1) or select an Alternative Stationary Phase (Table 1) .
Problem 2: My TLC of the Crude Material Shows One Major Spot, but the Column Fractions are a Mixture of the Starting Material and a New, More Polar Impurity.
-
Causality: This confirms that the degradation is happening during the purification process on the silica gel stationary phase. The new, more polar spot is the aldehyde byproduct of acetal hydrolysis. Its increased polarity is due to the presence of the free carbonyl group, causing it to have a stronger affinity for the silica surface and thus a lower Rf value.
-
Diagnostic Step: Co-spot your crude material alongside the problematic column fractions on a TLC plate. The new spot in the fractions should have a lower Rf than the main spot in the crude lane.
-
Immediate Solution: The separation is compromised by ongoing degradation. Your primary options are:
-
Deactivate the Silica: Use triethylamine (Et₃N) to neutralize the silica's acidity. This is often sufficient for moderately sensitive compounds.[7][8] See Protocol 1 .
-
Switch Stationary Phase: For highly sensitive compounds, even deactivated silica may not be inert enough. Switch to a neutral medium like neutral alumina or Florisil.[2][9] See Table 1 .
-
Visualization: The Mechanism of Degradation
The following diagram illustrates the acid-catalyzed hydrolysis of the acetal group on the silica surface.
References
- 1. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 71545-60-3 | Benchchem [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in ETHYL 2,2-DIMETHOXYETHYLCARBAMATE reactions
A comprehensive guide for researchers, scientists, and drug development professionals on preventing byproduct formation in reactions involving Ethyl 2,2-Dimethoxyethylcarbamate.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Understanding the Core Chemistry and Potential Pitfalls
This compound is a valuable building block in organic synthesis. However, its stability and reactivity are influenced by the presence of both a carbamate and an acetal functional group. Understanding the reactivity of these groups is paramount to minimizing byproduct formation.
FAQ 1: What are the most common synthetic routes to this compound, and what are the primary associated byproducts?
The most prevalent method for synthesizing this compound is the reaction of 2,2-dimethoxyethylamine (also known as aminoacetaldehyde dimethyl acetal) with ethyl chloroformate.[1] While seemingly straightforward, this reaction is prone to several side reactions if not properly controlled.
Primary Synthetic Pathway:
Potential Byproducts and Their Formation Mechanisms:
-
N,N-dicarbonylated amine: Over-reaction of the starting amine with ethyl chloroformate can lead to the formation of a dicarbonylated byproduct. This is more likely to occur if the addition of ethyl chloroformate is too rapid or if there is a localized excess of the reagent.
-
Urea formation: Reaction of the starting amine with any adventitious carbon dioxide, or from the decomposition of the chloroformate, can lead to the formation of urea derivatives.
-
Hydrolysis products: Both the starting materials and the product are susceptible to hydrolysis. The presence of water can lead to the formation of ethanol, 2,2-dimethoxyethylamine, and carbon dioxide from the desired product.[1][2] The acetal group is particularly sensitive to acidic conditions, which can catalyze its hydrolysis to aminoacetaldehyde and methanol.
A less common but highly efficient alternative is a three-component reaction involving 2,2-dimethoxyethylamine, carbon dioxide, and an ethyl halide. This method often proceeds under milder conditions and can circumvent the formation of some byproducts associated with the use of ethyl chloroformate.[1]
Section 2: Troubleshooting Guide for Byproduct Formation
This section provides a structured approach to identifying and resolving common issues related to byproduct formation.
Issue 1: Formation of an Unexpected Second Major Product During Synthesis with Ethyl Chloroformate.
Symptoms:
-
Chromatographic analysis (TLC, LC-MS, GC-MS) shows a significant peak in addition to the desired product.
-
The mass of the byproduct corresponds to the N,N-dicarbonylated amine.
Root Cause Analysis and Mitigation Strategies:
The formation of the dicarbonylated byproduct is a classic example of over-acylation. This occurs when the nucleophilic amine attacks a second molecule of the highly reactive ethyl chloroformate.
Workflow for Minimizing Dicarbonylation:
Caption: Workflow to minimize dicarbonylation.
Detailed Protocol for Optimized Synthesis:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction at 0 °C to -10 °C during the addition of ethyl chloroformate. | Reduces the rate of reaction, allowing for better control and minimizing over-acylation. |
| Reagent Addition | Add ethyl chloroformate dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. | Prevents localized high concentrations of the acylating agent. |
| Base | Use a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct.[1] | A stoichiometric amount of base is crucial to neutralize the acid that is formed, which could otherwise protonate the starting amine, reducing its nucleophilicity. |
| Solvent | Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are recommended.[1][3] | Prevents hydrolysis of the starting materials and product. |
Issue 2: Presence of Low Molecular Weight Impurities Corresponding to Hydrolysis Products.
Symptoms:
-
GC-MS analysis reveals the presence of ethanol, 2,2-dimethoxyethylamine, and potentially aminoacetaldehyde.
-
The pH of the reaction mixture or the product upon storage drifts, often becoming more acidic.[2]
Root Cause Analysis and Mitigation Strategies:
The carbamate linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] The dimethyl acetal is also prone to hydrolysis in the presence of acid and water, which can be autocatalytic if acidic byproducts are formed.[4]
Preventative Measures During Synthesis and Workup:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
Aqueous Workup: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and keep the pH slightly basic.[5] Minimize contact time with the aqueous phase and promptly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Purification: If hydrolysis products are present, purification by column chromatography on silica gel is typically effective.
Diagram of Hydrolysis Pathways:
Caption: Key hydrolysis pathways for the target molecule.
FAQ 2: How can I detect and quantify byproduct formation?
A multi-pronged analytical approach is recommended for the accurate detection and quantification of byproducts.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress to identify the formation of new spots. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile byproducts such as ethanol and low molecular weight amines. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent for detecting and quantifying the desired product and less volatile byproducts like the dicarbonylated species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for structural elucidation of the product and any isolated byproducts, confirming their identity. |
Section 3: Storage and Handling for Long-Term Stability
Even after a successful synthesis, the stability of this compound can be compromised by improper storage.
FAQ 3: What are the optimal storage conditions to prevent degradation of this compound?
Based on the general stability of carbamates and acetals, the following storage conditions are recommended to minimize degradation.[2]
-
Temperature: Store at low temperatures (2-8 °C). Avoid elevated temperatures, which can accelerate hydrolysis and other decomposition pathways.[2][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and interaction with atmospheric moisture.[2]
-
Container: Use a tightly sealed, non-reactive container, such as an amber glass vial, to protect from light and prevent exposure to air and moisture.[2]
-
pH: Ensure the purified compound is free of acidic or basic residues from the synthesis.
Signs of Decomposition:
-
A change in the physical appearance, such as color development or the formation of precipitates.[2]
-
The appearance of new peaks or a decrease in the main peak area during chromatographic analysis.[2]
By understanding the underlying chemical principles and implementing these troubleshooting and preventative strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, improved purity, and more reliable experimental results.
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethoxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this valuable intermediate. As your partner in science, we aim to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory.
The synthesis of this compound, while conceptually straightforward, involves reagents and a product with specific sensitivities that can lead to significantly reduced yields if not properly managed. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the synthesis.
Q1: My reaction has failed or resulted in a very low yield. What are the most critical preliminary checks I should perform?
A1: When a carbamate synthesis yields poorly, the root cause often lies in the quality of the reagents or the integrity of the reaction environment.[1][2] The most common synthesis route involves the reaction of 2,2-dimethoxyethylamine with ethyl chloroformate. Both the reagents and the reaction itself are highly sensitive to moisture.
Here is your initial checklist:
-
Reagent Integrity:
-
Ethyl Chloroformate: This is the most likely culprit. It is highly susceptible to hydrolysis by atmospheric moisture.[1] Always use a fresh bottle or a properly stored aliquot. A partially hydrolyzed reagent will drastically reduce the yield.
-
2,2-Dimethoxyethylamine: Ensure the amine is pure and dry. While more stable than the chloroformate, it can absorb water and CO₂ from the air.
-
Solvent: The reaction must be conducted in an anhydrous solvent (e.g., Dichloromethane, THF). Use a freshly dried solvent from a still or a sealed bottle over molecular sieves.
-
-
Strict Anhydrous Conditions: This cannot be overstated. Water is a competing nucleophile that consumes your ethyl chloroformate and leads to undesired byproducts.[1]
-
All glassware must be oven or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
The reaction should be run under a positive pressure of an inert gas.
-
-
Temperature Control: The reaction between an amine and an acyl chloride is exothermic. The initial addition of ethyl chloroformate should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.
Q2: My primary issue seems to be product decomposition during the aqueous workup or purification. What is causing this instability?
A2: The molecular structure of your target compound contains an acetal functional group (-CH(OCH₃)₂). Acetals are notoriously unstable under acidic conditions, readily hydrolyzing back to the corresponding aldehyde.[3] If your workup procedure involves an acidic wash (e.g., with 1M HCl) to remove excess amine, you are likely cleaving your product.
The key takeaway is to maintain neutral to basic conditions throughout the entire workup and purification process. An acidic environment will lead to the irreversible loss of your product.
Q3: I've isolated a significant amount of a high-melting, poorly soluble white solid that is not my desired carbamate. What is this common byproduct and how do I prevent its formation?
A3: This is almost certainly the symmetrical urea derivative, N,N'-bis(2,2-dimethoxyethyl)urea. This byproduct is a classic issue in carbamate syntheses involving primary amines.[1]
Its formation is primarily caused by:
-
Reaction with Phosgene Impurities: Ethyl chloroformate can contain trace amounts of phosgene. Phosgene reacts with two equivalents of your amine to form the urea.
-
Reaction with Water/CO₂: As mentioned, moisture can lead to complex decomposition pathways that can generate urea.[1]
Prevention strategies are directly linked to the points in Q1:
-
High-Purity Reagents: Use the highest purity ethyl chloroformate available to minimize phosgene contamination.
-
Strict Anhydrous Conditions: Preventing moisture ingress is critical to suppress these side reaction pathways.[1]
-
Controlled Stoichiometry: Adding the ethyl chloroformate slowly to the amine solution ensures that the chloroformate is the limiting reagent at any given point, favoring the 1:1 carbamate formation over the 1:2 urea formation.
Part 2: In-Depth Troubleshooting and Protocols
Guide 1: Optimizing the Core Synthesis Reaction
The most reliable method for preparing this compound is the reaction of 2,2-dimethoxyethylamine with ethyl chloroformate in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 2,2-dimethoxyethylamine (1.0 eq.) and anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add a solution of ethyl chloroformate (1.05 eq.) in anhydrous DCM to the dropping funnel. Add the chloroformate solution dropwise to the amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Monitoring: The reaction can be monitored by TLC, staining with ninhydrin (to visualize the primary amine starting material) and potassium permanganate (to visualize the product).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Amine | 2,2-dimethoxyethylamine | Provides the core N-substituted fragment.[4] |
| Acylating Agent | Ethyl Chloroformate | Provides the ethyl carbamoyl group.[4][5] |
| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct, driving the reaction forward. Must be non-nucleophilic. |
| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic solvent required to prevent hydrolysis of reagents. |
| Temperature | 0 °C for addition, then RT | Controls exothermic reaction, minimizes side product formation.[4] |
| Atmosphere | Nitrogen or Argon | Essential for maintaining strict anhydrous conditions.[1] |
Visualization: Recommended Synthesis Workflow
Caption: Recommended workflow for the synthesis of this compound.
Guide 2: The Criticality of a Non-Acidic Workup
As highlighted in the FAQs, the acetal group is the Achilles' heel of this molecule. An acidic workup is not a viable option.
Experimental Protocol: Acid-Free Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[7]
-
Drying: Dry the organic layer over an anhydrous, neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using acidic drying agents.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification:
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is the preferred method of purification as it avoids contact with potentially acidic stationary phases.
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase like deactivated silica gel. To prepare this, create a slurry of silica gel in your chosen eluent system containing 1% triethylamine, and pack the column with this slurry. This neutralizes the acidic sites on the silica surface, preventing product decomposition.
-
Guide 3: Identifying and Mitigating Key Side Reactions
Understanding potential side reactions is crucial for optimizing your yield.
Visualization: Competing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 71545-60-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]
Removal of unreacted ETHYL 2,2-DIMETHOXYETHYLCARBAMATE from reaction mixture
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2,2-Dimethoxyethylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted this compound from reaction mixtures. Our focus is on providing practical, evidence-based solutions to ensure the purity and integrity of your target compounds.
Understanding the Molecule: Key Characteristics of this compound
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during workup and purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 177.20 g/mol | Moderate molecular weight, suitable for standard purification techniques. |
| Boiling Point | 62-63 °C at 0.2 Torr[1] | High boiling point at atmospheric pressure suggests vacuum distillation is a viable purification method for non-heat sensitive mixtures. |
| Key Functional Groups | Carbamate, Acetal | The carbamate group can be susceptible to hydrolysis under strong acidic or basic conditions. The acetal group is notably sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde. |
| Appearance | Colorless to light yellow liquid[1] | Physical state at room temperature. |
| pKa (Predicted) | 12.61 ± 0.46[1] | Indicates weakly acidic properties of the N-H proton. |
The presence of the acetal functional group is a critical consideration. Acetals are generally stable under neutral and basic conditions but are prone to hydrolysis in the presence of acid and water, which would regenerate the corresponding aldehyde. This sensitivity necessitates careful control of pH during aqueous extraction procedures.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems you may encounter when trying to remove unreacted this compound.
Issue 1: Incomplete Removal of this compound by Aqueous Extraction
Symptoms:
-
NMR or LC-MS analysis of the product still shows significant amounts of this compound after aqueous workup.
-
The organic layer is difficult to separate from the aqueous layer (emulsion formation).
Causality and Solutions:
The goal of an aqueous wash is to remove water-soluble impurities. While this compound has some polar functional groups, its overall polarity may not be sufficient for complete removal with water alone.
Workflow for Optimizing Aqueous Extraction:
Caption: Decision workflow for optimizing aqueous extraction.
Step-by-Step Protocol for Optimized Liquid-Liquid Extraction:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Optional and with Caution): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution like 1M HCl.[2] Crucially, minimize contact time and use a pre-chilled solution to reduce the risk of acetal hydrolysis. Monitor for the appearance of the corresponding aldehyde byproduct by TLC or LC-MS.
-
Basic Wash: To remove acidic impurities, wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[2] Vent the separatory funnel frequently to release any pressure from CO₂ evolution.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water and aid in breaking emulsions.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Issue 2: Co-elution of Product and this compound during Column Chromatography
Symptoms:
-
Fractions from column chromatography contain both the desired product and the unreacted carbamate.
-
Poor separation is observed on TLC plates.
Causality and Solutions:
Co-elution occurs when the product and the impurity have similar polarities and therefore similar affinities for the stationary phase. Optimizing the mobile phase and stationary phase is key to achieving separation.
Strategies for Improving Chromatographic Separation:
| Strategy | Rationale |
| Solvent System Optimization | The polarity of the eluent is the most critical factor. A systematic approach to finding the optimal solvent system is recommended. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Consider using a different solvent system altogether. For instance, if a hexane/ethyl acetate gradient is not effective, a dichloromethane/methanol or a toluene/acetone system might provide different selectivity. |
| Stationary Phase Selection | While silica gel is the most common stationary phase, its acidic nature can be problematic for acid-sensitive compounds. If product degradation is suspected on silica, consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase such as alumina (neutral or basic). |
| Gradient Elution | A shallow gradient of the polar solvent can help to better resolve compounds with similar Rf values. |
Step-by-Step Protocol for Developing a Column Chromatography Method:
-
TLC Analysis: Screen various solvent systems using TLC. A good solvent system will give your product an Rf value of ~0.3 and show good separation from the this compound spot.
-
Column Packing: Properly pack a silica gel column with the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better separation than loading in solution.
-
Elution: Start with the low-polarity eluent and gradually increase the polarity based on your TLC analysis. Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Low Recovery of Product after Purification
Symptoms:
-
The final isolated yield of the desired product is significantly lower than expected.
Causality and Solutions:
Low recovery can be due to several factors, including product degradation during purification, incomplete extraction, or loss of product on the chromatography column.
Troubleshooting Low Product Recovery:
Caption: Troubleshooting workflow for low product recovery.
Preventative Measures:
-
pH Control: As previously mentioned, maintain a neutral or slightly basic pH during aqueous workups to prevent hydrolysis of the acetal in your starting material and potentially your product if it also contains acid-sensitive groups.
-
Temperature Control: Perform extractions and chromatography at room temperature or below if your product is thermally labile.[2]
-
Anhydrous Conditions: Ensure all solvents and reagents for chromatography are dry to prevent on-column reactions.
Frequently Asked Questions (FAQs)
Q1: Is vacuum distillation a suitable method for removing this compound?
A: Yes, given its boiling point of 62-63 °C at 0.2 Torr, vacuum distillation can be an effective method, particularly for large-scale purifications, provided your desired product has a significantly different boiling point and is thermally stable at the required temperature.
Q2: My product is also a carbamate. Will the purification methods for removing unreacted this compound affect my product?
A: This is a critical consideration. The stability of your product under the purification conditions must be evaluated. Carbamates, in general, are susceptible to hydrolysis, especially under basic pH conditions.[2] It is advisable to perform small-scale stability tests on your product under the proposed purification conditions (e.g., exposure to dilute acid or base) before proceeding with the bulk of the material.
Q3: Can I use recrystallization to remove this compound?
A: Recrystallization is a powerful technique for purifying solid compounds.[2] Since this compound is a liquid at room temperature, if your desired product is a solid, recrystallization can be an excellent method to separate it from the liquid carbamate impurity. The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the carbamate remains in the mother liquor.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable one.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Q4: What is the expected solubility of this compound in common organic solvents?
-
Methanol
-
Ethanol
-
Ethyl Acetate
-
Dichloromethane
-
Acetonitrile
-
Tetrahydrofuran (THF)
It is likely to have lower solubility in nonpolar solvents like hexane, which is a key consideration for developing effective chromatographic separations. Its solubility in water is expected to be limited.
References
Technical Support Center: Solvent Effects on ETHYL 2,2-DIMETHOXYETHYLCARBAMATE Reaction Kinetics
Welcome to the technical support center for ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis and use. Here, we move beyond simple protocols to explain the "why" behind experimental choices, focusing on the critical impact of solvent selection on reaction kinetics.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My carbamate formation is sluggish or incomplete. How can I improve the reaction rate and yield?
Answer:
Slow or incomplete carbamate formation is a frequent challenge, often directly tied to solvent choice. The solvent plays a crucial role in reactant solubility, intermediate stability, and the overall reaction rate.[1]
Root Cause Analysis & Solution:
-
Solvent Polarity and Type: Carbamate synthesis is significantly influenced by the solvent environment. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally preferred.[1][2] These solvents are effective at solvating the reactants and stabilizing charged intermediates or transition states that can form during the reaction, without interfering with the nucleophilic attack of the amine. In contrast, protic solvents (like alcohols) can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction. Apolar solvents may not adequately dissolve the starting materials, leading to a heterogeneous mixture and poor reaction kinetics.
-
Zwitterionic Intermediate Stabilization: The reaction between an amine and an electrophile (like a chloroformate or carbon dioxide) can proceed through a zwitterionic intermediate.[2] Polar aprotic solvents are particularly adept at stabilizing this type of intermediate, thereby lowering the activation energy of the reaction and increasing its rate.
-
Practical Recommendations:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar or protic solvent, consider switching to DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Water can compete with the amine as a nucleophile and hydrolyze your starting materials (e.g., ethyl chloroformate). Ensure your solvent and glassware are thoroughly dried.
-
Temperature Optimization: While solvent is a primary factor, gently heating the reaction mixture can also increase the rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Question 2: I am observing significant side product formation. Could the solvent be the culprit?
Answer:
Yes, the solvent can absolutely influence the chemoselectivity of your reaction and lead to the formation of unwanted byproducts.
Root Cause Analysis & Solution:
-
Competitive Reactions: In carbamate synthesis, particularly when using reagents like ethyl chloroformate, side reactions such as the formation of ureas (from reaction with another amine molecule) or the hydrolysis of the chloroformate can occur. The solvent can mediate the rates of these competing pathways.
-
Ammonium Carbamate vs. Carbamic Acid: In reactions involving carbon dioxide, the solvent's nature determines whether the product is predominantly the carbamic acid or the ammonium carbamate salt.[3]
-
Protophilic, Dipolar Aprotic Solvents (e.g., DMSO, DMF, pyridine): These solvents favor the formation of the undissociated carbamic acid.[3]
-
Aprotic or Amphiprotic Solvents (e.g., acetonitrile, benzene, methanol): These tend to yield the ammonium carbamate salt, which may precipitate from the solution.[3]
-
-
Troubleshooting Steps:
-
Solvent Selection for Selectivity: If you are isolating the ammonium carbamate when the carbamic acid is desired, switch to a solvent like DMSO or DMF.
-
Control of Stoichiometry and Addition Rate: Slowly adding the electrophile (e.g., ethyl chloroformate) to the amine solution can minimize side reactions by keeping its instantaneous concentration low.
-
Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge acid without competing in the main reaction.
-
Question 3: How does solvent choice impact the work-up and purification of this compound?
Answer:
Solvent selection has significant downstream implications for product isolation and purification.
Root Cause Analysis & Solution:
-
Product Solubility and Precipitation: As mentioned, in some solvents, the desired carbamate product may precipitate out of the reaction mixture, which can be a simple and effective initial purification step.[3] However, the solvent's boiling point and miscibility with extraction solvents are critical for work-up.
-
Solvent Removal: High-boiling point solvents like DMF and DMSO can be difficult to remove completely on a rotary evaporator. This can complicate purification and subsequent steps.
-
Extraction Efficiency: The reaction solvent will be part of the crude mixture during aqueous work-up. If it is miscible with water (like DMF, DMSO, or acetonitrile), it can complicate liquid-liquid extractions by increasing the solubility of the product in the aqueous layer.
-
Recommendations for Work-up Friendly Solvents:
-
Consider using a lower-boiling point solvent like acetonitrile or dichloromethane if the reaction kinetics are favorable.
-
If a high-boiling solvent is necessary, be prepared for purification methods like column chromatography or high-vacuum distillation to remove residual solvent.
-
For water-miscible solvents, you may need to perform multiple extractions with a suitable organic solvent or use a salting-out technique (adding brine) to improve separation.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be necessary based on your specific experimental setup.
Materials:
-
2,2-dimethoxyethan-1-amine
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethan-1-amine and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.0 equivalent) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary: Impact of Solvent on Carbamate Formation Kinetics
The following table summarizes the general trends observed for the effect of different solvent classes on carbamate formation reactions. The relative rates are illustrative and can vary depending on the specific substrates and reaction conditions.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | General Impact on Reaction Rate | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (30-50) | Generally fast | Excellent for stabilizing polar intermediates.[1] High boiling points can complicate work-up. |
| Polar Protic | Methanol, Ethanol, Water | High (20-80) | Generally slow | Can solvate and deactivate the amine nucleophile through hydrogen bonding. |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low (2-5) | Very slow or no reaction | Poor solubility of reactants and intermediates often leads to heterogeneous mixtures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5-10) | Moderate | Good balance of solubility and ease of removal. Can be a good starting point for optimization. |
Visualizing the Impact of Solvent
The choice of solvent directly influences the energy profile of the reaction. The following diagram illustrates how a polar aprotic solvent can stabilize the transition state of an SN2-type carbamate formation.
Caption: Solvent stabilization of the transition state lowers activation energy.
Experimental Workflow for Solvent Screening
For systematic optimization of your reaction, a parallel solvent screening experiment is highly recommended.
Caption: Workflow for parallel solvent screening to optimize reaction conditions.
References
Technical Support Center: Managing the Dimethoxyethyl (DME) Protecting Group
From the desk of the Senior Application Scientist
Welcome to the technical support center for the practical application and management of the dimethoxyethyl (DME) protecting group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this acid-labile protecting group. Here, we move beyond textbook definitions to address the real-world issues of premature cleavage, incomplete deprotection, and reaction optimization.
FAQs: Understanding the Dimethoxyethyl (DME) Group
Q1: What exactly is the dimethoxyethyl group and why is it considered labile?
The dimethoxyethyl group, often installed on hydroxyl functionalities, is structurally an acetal. This acetal structure is the key to its reactivity. The presence of two ether-like oxygen atoms renders the adjacent carbon highly susceptible to protonation under acidic conditions. Once protonated, the molecule can readily eliminate a molecule of methanol to form a stabilized oxocarbenium ion. This intermediate is then rapidly hydrolyzed by water to reveal the original alcohol. This mechanistic pathway explains its pronounced lability in the presence of even weak acids.[1][2]
Q2: Under what conditions is the DME group typically stable?
The DME group is valued for its stability under a range of non-acidic conditions. It is robust under:
-
Basic conditions: It is stable to strong bases like hydroxides, alkoxides, and organolithium reagents.[3][4]
-
Nucleophilic attack: The ether-like structure is resistant to most nucleophiles.[5]
-
Standard reductive and oxidative conditions: It can withstand many common reagents like LiAlH4, NaBH4, and various chromium-based oxidants, provided the reaction medium is not acidic.[4]
This stability profile makes it a useful tool for syntheses that require basic or nucleophilic transformations elsewhere in the molecule.[6]
Troubleshooting Guide: Premature Cleavage
Unexpected loss of the DME group is a common and frustrating issue. The following sections break down the likely causes and provide actionable solutions.
Issue 1: My DME group was cleaved during an aqueous workup. What happened?
Root Cause: The most common reason for unintended DME cleavage is exposure to acidic conditions, which can arise inadvertently during workup. Standard workups involving reagents like ammonium chloride (NH4Cl) can be slightly acidic (pH ~4.5-6.0), which may be sufficient to partially or fully cleave a sensitive DME group, especially with prolonged exposure.
Solutions:
-
Buffered Workups: Use a buffered aqueous solution, such as saturated sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7-8), to neutralize any acid present before extraction.
-
Brine Wash: A quick wash with saturated aqueous sodium chloride (brine) can help remove water and water-soluble acids with minimal contact time.
-
Anhydrous Workup: If the downstream process allows, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel and concentrating the filtrate.
Issue 2: I'm observing DME cleavage when using Lewis acids. How can I prevent this?
Root Cause: Lewis acids (e.g., BF3•OEt2, TiCl4, ZnCl2) can coordinate with one of the oxygen atoms of the DME group. This coordination enhances the leaving group ability of the coordinated methoxy group, initiating cleavage even in the absence of a protic acid source.
Solutions:
-
Choose Milder Lewis Acids: Opt for less aggressive Lewis acids. For example, zinc chloride (ZnCl2) is generally milder than titanium tetrachloride (TiCl4).
-
Lower the Temperature: Running the reaction at reduced temperatures (e.g., -78 °C) can significantly slow the rate of Lewis acid-catalyzed cleavage.
-
Use a Stoichiometric Amount: Avoid using a large excess of the Lewis acid. Use the minimum amount required for the desired primary reaction.
-
Alternative Reagents: Explore non-Lewis acid catalysts or promoters if the reaction chemistry allows.
Mechanism of Acid-Catalyzed Cleavage
Understanding the mechanism is critical for troubleshooting. The process involves two main steps: protonation and hydrolysis.
Caption: Acid-catalyzed cleavage of a DME ether.
Orthogonality: Choosing the Right Tool for the Job
Orthogonal protection strategy involves using multiple protecting groups in a synthesis that can be removed under distinct conditions without affecting the others.[7][8] The DME group belongs to the acid-labile set.
Q3: How does the stability of the DME group compare to other common protecting groups?
A: The key to synthetic strategy is knowing the relative lability of your protecting groups. The DME group is generally considered more acid-labile than silyl ethers like TBS but less labile than a THP ether.
| Protecting Group | Conditions for Cleavage | Stability Profile |
| DME | Mild Acid (e.g., aq. AcOH, PPTS) | Stable to base, fluoride, hydrogenolysis. |
| MOM/MEM | Stronger Acid (e.g., HCl, TFA) | Generally more stable to acid than DME. Stable to base. |
| TBS/TBDPS | Fluoride Source (TBAF) or Strong Acid | Stable to base and mild acid. Orthogonal to DME.[9] |
| Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) or Strong Acid | Stable to base, mild acid, and fluoride. |
| Ac (Acetate) | Basic hydrolysis (K₂CO₃, MeOH) or Acid | Stable to hydrogenolysis and fluoride.[10] |
This table highlights the importance of choosing a protecting group that will survive the planned reaction steps while being removable on demand.
Troubleshooting Workflow: Diagnosing Premature Cleavage
When faced with unexpected deprotection, a logical diagnostic process is essential.
Caption: A logical workflow for troubleshooting DME group lability.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the DME Group
This protocol describes a standard procedure for installing the DME group onto a primary alcohol using 2-bromo-1,1-dimethoxyethane.
Reagents & Equipment:
-
Substrate (primary alcohol, 1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-bromo-1,1-dimethoxyethane (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the substrate and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add the 2-bromo-1,1-dimethoxyethane dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection of a DME Ether
This protocol outlines a standard and mild method for cleaving the DME group to regenerate the alcohol.
Reagents & Equipment:
-
DME-protected substrate (1.0 eq)
-
Acetic acid (80% aqueous solution) or 1M HCl
-
Tetrahydrofuran (THF) or Methanol (as a co-solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve the DME-protected substrate in THF or methanol.
-
Add the 80% aqueous acetic acid solution. The total reaction volume should be sufficient to ensure complete dissolution.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours. For more stubborn substrates, gentle warming (to 40 °C) may be required.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvents.
-
Neutralize the remaining acid by adding saturated aqueous sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify if necessary.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection: The Robust Boc Group versus the Hypothetical Acetal-Containing Carbamate
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask a reactive functional group, such as an amine, and subsequently remove the protective moiety under specific and mild conditions is paramount to achieving high yields and purity in complex molecule synthesis. The tert-butyloxycarbonyl (Boc) group has long been a stalwart in the chemist's toolkit for amine protection, prized for its robustness and predictable reactivity. This guide provides an in-depth comparison of the well-established Boc protecting group with a hypothetical yet structurally intriguing alternative: ETHYL 2,2-DIMETHOXYETHYLCARBAMATE.
While the Boc group's performance is extensively documented, this compound is not a commonly utilized protecting group, and as such, direct experimental comparisons are not available in the current body of scientific literature. Therefore, this guide will leverage the known chemistry of the Boc group and the fundamental principles of carbamate and acetal stability to provide a theoretical yet chemically sound comparison. This approach will offer valuable insights into the potential advantages and disadvantages of an acetal-containing carbamate protecting group, thereby aiding researchers in the rational design of their synthetic strategies.
The Incumbent: The tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is a carbamate-based protecting group that has become a cornerstone of modern organic synthesis, particularly in peptide synthesis.[1][2] Its widespread use is a testament to its favorable combination of stability and ease of removal.
Protection Mechanism: Amines are typically protected as N-Boc derivatives through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide.[1][3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the stable carbamate.[1]
Deprotection Mechanism: The key to the Boc group's utility lies in its acid lability.[4] It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]
The Challenger: The Hypothetical this compound Protecting Group
Based on its structure, the this compound protecting group is also a carbamate. The distinguishing feature is the ethyl 2,2-dimethoxyethyl group attached to the carbamate nitrogen. This structure incorporates an acetal functionality.
Anticipated Protection Mechanism: The synthesis of this protecting group would likely involve the reaction of an amine with a suitable chloroformate or dicarbonate derivative of 2,2-dimethoxyethanol. Alternatively, it could potentially be formed from the reaction of an amine with ethyl chloroformate, followed by alkylation, or from the reaction of 2,2-dimethoxyethylamine with an appropriate carbonylating agent.
Anticipated Deprotection Mechanism: The presence of the acetal group is the most significant feature influencing its potential deprotection strategy. Acetals are known to be stable under neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions.[5][6] Therefore, it is highly probable that the this compound group would also be cleaved under acidic conditions. The acid-catalyzed hydrolysis of the acetal would likely trigger the fragmentation of the entire carbamate group, releasing the free amine, carbon dioxide, and byproducts derived from the ethyl 2,2-dimethoxyethyl moiety.
Head-to-Head Comparison: Boc Group vs. This compound
| Feature | tert-Butyloxycarbonyl (Boc) Group | This compound (Hypothetical) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Ethyl (2,2-dimethoxyethyl) carbonate or similar |
| Protection Conditions | Mildly basic (e.g., TEA, NaOH) | Likely similar to Boc (mildly basic) |
| Deprotection Conditions | Strong acids (TFA, HCl)[4] | Potentially milder acidic conditions due to acetal lability |
| Stability to Bases | Generally stable[1] | Expected to be stable |
| Stability to Nucleophiles | Generally stable[1] | Expected to be stable |
| Stability to Hydrogenolysis | Stable[1] | Expected to be stable |
| Byproducts of Deprotection | Isobutylene and CO₂[4] | 2-hydroxyacetaldehyde dimethyl acetal (or its decomposition products) and CO₂ |
| Orthogonality | Orthogonal to Fmoc (base-labile), Cbz (hydrogenolysis-labile), and Alloc (Pd-labile) protecting groups[1] | Potentially orthogonal to the same groups as Boc, but with a finer tuning of acid lability |
Experimental Protocols
Protocol 1: Protection of an Amine with the Boc Group
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine in THF or DCM.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[3]
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[4]
Visualization of Concepts
Caption: A comparative workflow for amine protection and deprotection using the Boc group and a hypothetical acetal-containing carbamate.
Discussion and Future Perspectives
The Boc protecting group remains an exceptionally reliable and versatile tool in organic synthesis due to its well-understood reactivity and stability profile.[1] Its deprotection under strongly acidic conditions provides a clear and predictable method for unmasking the amine functionality.
The hypothetical this compound protecting group presents an interesting theoretical alternative. The key differentiator would be its potential for cleavage under milder acidic conditions than the Boc group. This is because the acetal functionality is generally more acid-labile than the tert-butyl ester of the carbamate. This could be advantageous in the synthesis of molecules containing other acid-sensitive functional groups that might not tolerate the harsh conditions required for Boc removal.
However, the introduction of an acetal into the protecting group also raises potential challenges. The stability of the protecting group during purification (e.g., silica gel chromatography) would need to be carefully evaluated, as silica gel is weakly acidic. Furthermore, the synthesis of the protecting agent itself might be more complex and costly than the readily available Boc₂O.
Causality in Experimental Choices: The choice between a robust, well-established protecting group like Boc and a potentially more labile one hinges on the specific substrate and the overall synthetic strategy. If a molecule is stable to strong acids, the Boc group offers predictability and reliability. However, if a substrate is delicate and contains other acid-sensitive moieties, a protecting group that can be removed under milder acidic conditions, such as the hypothetical this compound, could be a superior choice, assuming its synthesis and stability are manageable.
References
A Comparative Guide to Amine Protecting Groups: The Established Cbz Group versus the Acid-Labile ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Carbamates are a cornerstone of amine protection, offering a balance of stability and selective removal.[2] This guide provides a detailed comparison between the venerable Carboxybenzyl (Cbz) protecting group, a mainstay in the field, and the less conventional, acid-labile ETHYL 2,2-DIMETHOXYETHYLCARBAMATE. While the Cbz group's performance is extensively documented, this guide will also explore the putative advantages and characteristics of the acetal-containing carbamate based on established chemical principles, offering insights into its potential as an orthogonal protecting group.
Introduction to the Contenders
The Carboxybenzyl (Cbz) Group: A Legacy of Robustness
Introduced by Bergmann and Zervas in 1932, the Carboxybenzyl (Cbz or Z) group revolutionized peptide synthesis.[2] It is renowned for its stability under a wide range of conditions, including both acidic and basic environments, making it a reliable choice in complex synthetic routes.[3] The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions.[2] Its removal, most commonly achieved through catalytic hydrogenolysis, proceeds under neutral conditions, a significant advantage when dealing with sensitive substrates.[2]
This compound: An Acid-Labile Alternative
This compound represents a class of carbamate protecting groups that leverage the inherent acid sensitivity of an acetal moiety for deprotection. While not as extensively characterized in the literature as the Cbz group, its structure suggests a distinct and potentially valuable orthogonality. The presence of the 2,2-dimethoxyethyl group confers acid lability, allowing for deprotection under mild acidic conditions that would leave the Cbz group and other protecting groups intact.[4] This characteristic positions it as a useful tool in a chemist's arsenal for intricate synthetic strategies requiring multiple, selectively addressable protecting groups.
Head-to-Head Comparison: Cbz vs. This compound
The choice between these two protecting groups hinges on the specific requirements of the synthetic pathway, including the presence of other functional groups and the planned reaction conditions.
| Feature | Carboxybenzyl (Cbz) Group | This compound |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Ethyl 2,2-dimethoxyethyl carbonate (Hypothetical) |
| Protection Conditions | Aqueous base (e.g., NaHCO₃) or organic base (e.g., Et₃N) in an organic solvent.[2] | Typically an organic base (e.g., Et₃N) in an aprotic solvent. |
| Stability | Stable to a wide range of acidic and basic conditions. Sensitive to strong reducing agents.[3] | Stable to basic and hydrogenolytic conditions. Labile to acidic conditions.[4] |
| Deprotection Method | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction (Na/NH₃), or strong acids (HBr/AcOH).[2][3] | Mild acidic conditions (e.g., aqueous HCl, TFA in CH₂Cl₂).[4][5] |
| Byproducts of Deprotection | Toluene and CO₂ (from hydrogenolysis).[3] | Ethanol, 2,2-dimethoxyethanol, and CO₂. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2] | Orthogonal to hydrogenolysis-labile (e.g., Cbz) and base-labile (e.g., Fmoc) protecting groups. |
| Key Advantages | Well-established, robust, and reliable. Deprotection under neutral conditions (hydrogenolysis). | Mild, acid-catalyzed deprotection. Avoids the use of heavy metal catalysts. |
| Potential Drawbacks | Requires a hydrogenation setup. Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some sulfur-containing groups). | Incompatible with acid-sensitive functional groups. Less documented in the literature. |
Visualizing the Chemistry: Structures and Mechanisms
Chemical Structures
Caption: Structures of a Cbz-protected and a hypothetical this compound-protected amine.
Protection and Deprotection Mechanisms
Caption: Simplified workflow for the protection and deprotection of amines using Cbz and this compound.
Decision-Making Workflow for Protecting Group Selection
References
A Conceptual Guide to Orthogonal Deprotection Strategies Featuring ETHYL 2,2-DIMETHOXYETHYLCARBAMATE: An Acid-Labile Protecting Group
In the landscape of complex organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonal protection—is paramount for the construction of intricate molecular architectures. This guide delves into the strategic application of amine protecting groups, with a focus on the conceptual use of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE as a novel acid-labile protecting group. By examining its predicted properties alongside established protecting groups, we aim to provide researchers, scientists, and drug development professionals with a forward-looking perspective on expanding the synthetic chemist's toolkit.
The Principle of Orthogonality in Amine Protection
The synthesis of molecules with multiple functional groups necessitates a strategy to differentiate their reactivity. For amines, a variety of protecting groups have been developed, each with a unique set of conditions for its removal. An orthogonal set of protecting groups allows for the deprotection of one group without affecting the others.[1][2] The most common carbamate protecting groups used in orthogonal strategies are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1] Their distinct deprotection conditions—acidic for Boc, hydrogenolysis for Cbz, and basic for Fmoc—form the foundation of modern solid-phase peptide synthesis and other complex synthetic endeavors.
This compound: A Hypothetical Acid-Labile Protecting Group
While the aforementioned protecting groups are well-established, the exploration of new protecting groups with unique lability profiles is a continuous effort in organic chemistry. This compound represents an intriguing, albeit not widely documented, candidate for an acid-labile amine protecting group. Its key structural feature is the 2,2-dimethoxyethyl moiety, which is a dimethyl acetal.
The rationale for its use as an acid-labile protecting group is predicated on the inherent acid sensitivity of acetals. The deprotection is hypothesized to proceed via an acid-catalyzed hydrolysis of the acetal, which triggers a cascade of reactions leading to the release of the free amine. This mechanism offers a potential alternative to the strong acid conditions often required for Boc deprotection, which may be advantageous for substrates with other acid-sensitive functionalities.
Proposed Deprotection Mechanism
The deprotection of a 2,2-dimethoxyethylcarbamate-protected amine is anticipated to proceed through the following steps under acidic conditions:
-
Protonation of an acetal oxygen: The reaction is initiated by the protonation of one of the methoxy groups of the acetal.
-
Elimination of methanol: The protonated methoxy group is eliminated as methanol, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water: A water molecule attacks the oxocarbenium ion.
-
Deprotonation: Loss of a proton yields a hemiacetal.
-
Tautomerization and fragmentation: The hemiacetal is in equilibrium with the corresponding aldehyde. The presence of the electron-withdrawing carbamate group is expected to facilitate the fragmentation of the C-O bond, leading to the formation of an unstable N-carboxyanhydride-like intermediate.
-
Decarboxylation: This intermediate readily decarboxylates to release the free amine, carbon dioxide, and 2-methoxyacetaldehyde.
References
Advantages of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE over other carbamates
An In-Depth Comparative Analysis: The Unique Advantages of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE in Modern Organic Synthesis
A Foreword for the Discerning Researcher
In the landscape of synthetic chemistry, the selection of a protecting group is a decision of paramount importance, directly influencing the efficiency, yield, and overall success of a synthetic route. Carbamates have long been a cornerstone in this regard, offering robust protection for amine functionalities. While standard carbamates such as Boc, Cbz, and Fmoc are well-established, the exploration of novel carbamate derivatives continues to yield tools with unique and advantageous properties. This guide introduces this compound, a less conventional yet potentially superior alternative in specific synthetic contexts.
This document moves beyond a simple cataloging of features. It is designed to provide senior application scientists and drug development professionals with a deep, evidence-based understanding of where and why this compound can excel. We will dissect its structural nuances, compare its performance against established carbamates, and provide the foundational data and protocols to empower you to make informed decisions in your synthetic endeavors.
The Structural Edge: Unpacking the 2,2-Dimethoxyethyl Moiety
The differentiating feature of this compound is the presence of the 2,2-dimethoxyethyl group. This acetal-containing moiety imparts a unique set of properties that distinguish it from carbamates with simple alkyl or benzyl groups. The key to its advantages lies in the lability of the acetal under acidic conditions, offering a deprotection pathway that is orthogonal to many standard protecting groups.
Diagram: Structural Comparison of Carbamates
Caption: Structural formulas of this compound and common carbamate protecting groups.
Comparative Analysis: Performance Against the Standards
The true measure of a protecting group's utility is its performance in the context of a multi-step synthesis. Here, we compare this compound to its more common counterparts across key parameters.
| Feature | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Mild acidic conditions (e.g., TFA, AcOH) | Strong acidic conditions (e.g., neat TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Basic conditions (e.g., piperidine) |
| Orthogonality | High, orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile and base-labile groups. | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Byproducts of Deprotection | Ethylamine, glyoxal (as its dimethyl acetal), CO₂ | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |
| Potential Advantages | Deprotection under very mild acidic conditions, avoiding harsh reagents. | Well-understood, widely used. | Stable to mild acids and bases. | Very mild deprotection for sensitive substrates. |
| Potential Disadvantages | Less commercially available, potentially higher cost. | Can be cleaved under moderately acidic conditions. | Requires specialized equipment for hydrogenation. | Unstable to primary and secondary amines. |
The Deprotection Mechanism: A Tale of Two Steps
The unique advantage of the 2,2-dimethoxyethyl group lies in its acid-catalyzed deprotection mechanism. This proceeds via a two-step pathway that is initiated under significantly milder conditions than those required for many other acid-labile protecting groups.
Diagram: Proposed Deprotection Pathway
Caption: Proposed acid-catalyzed deprotection mechanism of the 2,2-dimethoxyethyl carbamate.
This mechanism highlights the "self-immolative" nature of the linker, where initial cleavage of the acetal triggers a cascade that ultimately liberates the free amine.
Experimental Protocol: Deprotection of a Model Substrate
To provide a practical context, we present a generalized protocol for the deprotection of an N-protected amine using this compound.
Objective: To demonstrate the mild deprotection conditions of the 2,2-dimethoxyethyl carbamate protecting group.
Materials:
-
N-(2,2-dimethoxyethyl)carbonyl-protected benzylamine (model substrate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the N-(2,2-dimethoxyethyl)carbonyl-protected benzylamine (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the free benzylamine.
Expected Outcome: High yield of the deprotected amine, demonstrating the efficiency and mildness of the deprotection protocol.
Concluding Remarks for the Synthetic Strategist
This compound represents a valuable addition to the synthetic chemist's toolbox. Its unique acid-labile nature, which allows for deprotection under exceptionally mild conditions, offers a significant advantage in complex syntheses where substrate sensitivity is a concern. The orthogonality to other common protecting groups further enhances its utility, enabling more flexible and creative synthetic strategies. While its commercial availability may be more limited than that of traditional carbamates, the potential benefits in terms of yield, purity, and the preservation of sensitive functionalities make it a compelling choice for challenging synthetic targets. We encourage the research community to further explore the applications of this versatile protecting group.
A Senior Application Scientist's Guide to Spectroscopic Confirmation of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE Protection
In the landscape of modern drug development and complex organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The temporary masking of reactive functional groups, such as amines, prevents unwanted side reactions and allows for the precise construction of intricate molecular architectures.[1] Among the arsenal of amine protecting groups, carbamates are a favored choice due to their ease of installation and tunable removal under specific conditions.[2]
This guide provides an in-depth technical comparison focused on the spectroscopic confirmation of the ETHYL 2,2-DIMETHOXYETHYLCARBAMATE protecting group. We will delve into the characteristic signatures of this protected amine in various spectroscopic analyses and contrast them with other commonly employed amine protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to unequivocally confirm the successful installation of these crucial moieties.
The Strategic Advantage of the Acetal-Containing Carbamate
The this compound protecting group offers a unique combination of stability and selective lability. The acetal functionality imparts stability to a wide range of reaction conditions, yet it can be readily cleaved under mild acidic conditions, which orthogonally complements the removal strategies for other common protecting groups.[3][4] This orthogonality is a cornerstone of efficient multi-step synthesis.[5]
Spectroscopic Verification of this compound Protection
Unequivocal confirmation of the successful installation of the this compound group relies on a multi-pronged analytical approach. Here, we dissect the expected spectroscopic signatures.
¹H NMR Spectroscopy: A Definitive Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for confirming the structure of the protected amine. The spectrum will exhibit a set of characteristic signals corresponding to the unique protons of the protecting group.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₃ | ~4.1 | Quartet | 2H |
| -N-CH₂ -CH(OCH₃)₂ | ~3.4 | Triplet | 2H |
| -CH(OCH₃ )₂ | ~3.3 | Singlet | 6H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
| -NH- | Variable | Broad Singlet | 1H |
The presence of the sharp singlet integrating to six protons for the two methoxy groups and the distinct quartet and triplet for the ethyl group are strong indicators of successful protection. The downfield shift of the methylene group adjacent to the nitrogen (N-CH₂) is also a key indicator.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary evidence by revealing the carbon framework of the protected molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon Assignment | Chemical Shift (ppm) |
| C =O (Carbamate) | ~157 |
| -C H(OCH₃)₂ | ~103 |
| -O-C H₂-CH₃ | ~61 |
| -CH(O CH₃)₂ | ~54 |
| -N-C H₂- | ~43 |
| -O-CH₂-C H₃ | ~15 |
The appearance of the carbamate carbonyl peak around 157 ppm and the characteristic acetal carbon at approximately 103 ppm are definitive markers.[6][7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of the carbamate functional group.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium, Sharp |
| C-H Stretch (sp³) | 2950-2850 | Medium-Strong |
| C=O Stretch (Carbamate) | ~1700 | Strong, Sharp |
| C-O Stretch | ~1250 | Strong |
| C-N Stretch | ~1050 | Medium |
The most telling absorption is the strong, sharp carbonyl (C=O) stretch of the carbamate group, typically appearing around 1700 cm⁻¹. The presence of the N-H stretch and the C-O and C-N stretches further corroborates the structure.[8][9]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the protected amine and offers structural information through its fragmentation pattern.
Expected Mass Spectrometry Data (Electrospray Ionization - ESI):
| Ion | m/z |
| [M+H]⁺ | Expected Molecular Weight + 1 |
| [M+Na]⁺ | Expected Molecular Weight + 23 |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion. The fragmentation pattern will likely involve the loss of the ethyl group, methoxy groups, and potentially the entire dimethoxyethyl side chain, providing further structural confirmation.[10]
Comparative Spectroscopic Analysis of Amine Protecting Groups
The choice of protecting group is dictated by the specific requirements of the synthetic route. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring and product verification.
Table of Comparative Spectroscopic Data for Common Amine Protecting Groups:
| Protecting Group | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments |
| This compound | ~4.1 (q, 2H), ~3.4 (t, 2H), ~3.3 (s, 6H), ~1.2 (t, 3H) | ~157 (C=O), ~103 (acetal C), ~61, ~54, ~43, ~15 | ~3300 (N-H), ~1700 (C=O), ~1250 (C-O) | Loss of -OCH₃, -CH(OCH₃)₂, -OC₂H₅ |
| Boc | ~1.4-1.5 (s, 9H)[5] | ~155 (C=O), ~80 (quat. C), ~28 (CH₃)[11] | ~3350 (N-H), ~1690 (C=O) | Loss of isobutylene (56 Da), loss of Boc group (100 Da)[10] |
| Cbz | ~7.3 (m, 5H), ~5.1 (s, 2H)[5] | ~156 (C=O), ~136 (ipso-C), ~128 (Ar-C), ~67 (CH₂)[2] | ~3350 (N-H), ~1690 (C=O), ~1530 (amide II)[8] | Tropylium ion (91 Da)[10] |
| Fmoc | ~7.2-7.8 (m, 8H), ~4.2-4.5 (m, 3H)[5] | ~156 (C=O), ~141-144 (quat. C), ~120-128 (Ar-C), ~67 (CH₂), ~47 (CH)[12] | ~3350 (N-H), ~1700 (C=O) | Dibenzofulvene fragment (165 Da)[13] |
This comparative data highlights the unique spectroscopic "fingerprint" of each protecting group, enabling straightforward identification in complex molecules.[5]
Experimental Protocols
To ensure the generation of high-quality, interpretable data, adherence to standardized experimental protocols is essential.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified protected amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H and ¹³C spectra.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation (LC):
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute the compound using a suitable mobile phase gradient.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the HPLC is introduced into the mass spectrometer source (e.g., ESI).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
If using tandem mass spectrometry (MS/MS), analyze the fragmentation pattern to further confirm the structure.
-
Conclusion
The successful protection of an amine with the this compound group can be confidently confirmed through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most detailed structural information, while IR spectroscopy offers a rapid method for identifying the key carbamate functionality. Mass spectrometry serves to confirm the molecular weight and provides additional structural insights through fragmentation analysis. By understanding the characteristic spectroscopic signatures of this protecting group and how they compare to common alternatives, researchers can proceed with their synthetic endeavors with a high degree of confidence in the integrity of their materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 12. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Deprotection of Amine Protecting Groups: Focus on the Acid-Labile ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection and removal of amine protecting groups are paramount for achieving high yields and purity. While a plethora of such groups exist, their deprotection kinetics and orthogonality are critical considerations. This guide provides a comparative analysis of the deprotection of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, a specialized acid-labile protecting group, with commonly employed alternatives, supported by mechanistic insights and experimental considerations.
The Strategic Importance of Amine Protection
Amine functional groups are both nucleophilic and basic, characteristics that can interfere with a wide array of synthetic transformations.[1] Protecting groups temporarily mask this reactivity, enabling selective chemical manipulations at other sites within a molecule.[2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, remain stable throughout subsequent reaction steps, and, in the context of complex molecules, be "orthogonal"—that is, removable under conditions that do not affect other protecting groups.[1][2][3]
Unveiling this compound: A Mechanistic Perspective
This compound stands out due to the presence of a dimethyl acetal moiety. This structural feature is the key to its acid-lability. The deprotection mechanism is predicated on the acid-catalyzed hydrolysis of the acetal, which initiates a cascade leading to the release of the free amine.
The proposed deprotection pathway is initiated by protonation of one of the methoxy groups of the acetal, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to a hemiacetal which is in equilibrium with the corresponding aldehyde. The crucial step involves the intramolecular cyclization of the carbamate nitrogen onto the aldehyde, forming a cyclic hemiaminal. This is followed by the expulsion of the amine and the formation of a stable cyclic carbonate and ethylene glycol dimethyl ether.
Figure 1. Proposed acid-catalyzed deprotection mechanism of this compound.
Comparative Kinetic Analysis with Standard Protecting Groups
The efficiency of a protecting group strategy often hinges on the kinetics of the deprotection step. Here, we compare the anticipated deprotection profile of this compound with established carbamate protecting groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Relative Rate (Predicted) | Key Considerations |
| This compound | - | Mild aqueous acid (e.g., dilute HCl, TFA) | Fast | The acetal moiety renders it highly susceptible to acid-catalyzed hydrolysis.[4][5] |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) or heat.[3] | Moderate | Widely used, but requires strong acidic conditions for cleavage.[3] |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (Pd-C/H2).[3] | Variable | Mild, neutral conditions, but incompatible with reducible functional groups.[3][6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine).[2] | Fast | Orthogonal to acid-labile groups, but requires basic conditions.[2] |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis.[7] | Fast | Mild and orthogonal, but requires a metal catalyst.[7] |
Table 1. Comparison of deprotection conditions and predicted relative rates for various carbamate protecting groups.
The high predicted deprotection rate of this compound under mild acidic conditions is a direct consequence of the facile hydrolysis of the acetal. This offers a significant advantage in synthesizing molecules containing acid-sensitive functionalities that might not tolerate the harsh conditions required for Boc-deprotection.
Experimental Protocols: A Guide to Deprotection
While specific kinetic data for this compound is not extensively published, a general protocol for its acid-catalyzed deprotection can be proposed based on standard procedures for acetal cleavage.[8][9]
Proposed Protocol for the Deprotection of this compound
-
Dissolution: Dissolve the protected amine (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acidification: Add a catalytic amount of a protic acid (e.g., 0.1 M HCl, p-toluenesulfonic acid).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Figure 2. General experimental workflow for the deprotection of this compound.
Orthogonality and Strategic Applications
The mild acidic conditions required for the deprotection of this compound make it an attractive option for orthogonal protection strategies. For instance, it can be selectively removed in the presence of base-labile groups like Fmoc or groups that require hydrogenolysis for cleavage, such as Cbz. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that need to be unmasked at different stages.
Conclusion
This compound presents itself as a valuable, highly acid-labile protecting group for amines. Its deprotection mechanism, driven by the hydrolysis of the integrated acetal moiety, allows for rapid and clean cleavage under mild acidic conditions. This positions it as a superior alternative to traditional acid-labile groups like Boc when dealing with sensitive substrates. While further kinetic studies are warranted to precisely quantify its deprotection rate relative to other carbamates, the mechanistic principles and proposed experimental protocols provide a solid foundation for its application in advanced organic synthesis. Researchers and drug development professionals can leverage the unique properties of this protecting group to design more efficient and selective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 6. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Structural Validation of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Carbamate derivatives, prized for their stability and ability to mimic peptide bonds, are key structural motifs in numerous therapeutic agents.[1][2][3] The precise atomic arrangement of these molecules dictates their biological activity, making rigorous structural validation an indispensable step in the research and development pipeline.
This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for elucidating the structure of ETHYL 2,2-DIMETHOXYETHYLCARBAMATE derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with complementary spectroscopic methods, supported by experimental data and logical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5][6] The method relies on the principle that X-rays, when directed at a well-ordered crystal, are diffracted by the electron clouds of the atoms in the crystal lattice.[7] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, and from this, an atomic model of the molecule is built. This provides unequivocal data on bond lengths, bond angles, and stereochemistry, which is crucial for understanding molecular interactions and function.[7]
Experimental Protocol: From Synthesis to Structure
The journey from a newly synthesized this compound derivative to a fully validated crystal structure is a meticulous process. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.
Step 1: Purification and Crystal Growth (The Art of Crystallization)
The foundational and often most challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm). The choice of solvent and crystallization technique is critical and often requires empirical screening.
-
Causality: The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. A solvent in which the compound is moderately soluble is ideal; if solubility is too high, only small crystals may form, while very low solubility can hinder crystallization altogether.[8] Slow evaporation or slow cooling encourages the growth of fewer, larger, and more well-ordered crystals by preventing rapid precipitation.[8]
-
Protocol:
-
Ensure the this compound derivative is of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, preventing the growth of high-quality crystals.
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate) in a clean, dust-free vessel.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Employ a slow crystallization method:
-
Slow Evaporation: Cover the vessel with a perforated film and leave it undisturbed in a vibration-free location for several days to weeks.
-
Vapor Diffusion: Place the solution in an open vial inside a larger sealed jar containing a "non-solvent" in which the compound is insoluble. The non-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
Once suitable crystals have formed, carefully select a well-formed, transparent crystal for mounting.
-
Step 2: Data Collection
-
Protocol:
-
The selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and a higher-resolution structure.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[7]
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction data contains the amplitudes of the diffracted waves, but the phase information is lost.[9] Computational "direct methods" are used to solve this "phase problem" and generate an initial electron density map. This map is then interpreted to build an atomic model, which is refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
The raw diffraction data is processed to determine the unit cell dimensions and space group symmetry.
-
The structure is "solved" using software packages (e.g., SHELXS) to generate an initial atomic model.
-
The model is "refined" using a least-squares method (e.g., with SHELXL), adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
The quality of the final model is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined structure.
-
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for X-ray crystallographic validation.
Caption: A generalized workflow for the structural confirmation of synthesized organic compounds.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural data, it is not always feasible or necessary.[4][5] Other spectroscopic techniques offer complementary information and are often used for routine characterization or when suitable crystals cannot be obtained.[10]
| Technique | Information Gained | Sample State | Resolution | Key Advantages | Key Limitations |
| Single-Crystal XRD | Complete 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[7] | Solid (Single Crystal) | Atomic (<1 Å) | Unambiguous and definitive structural determination.[11] | Requires high-quality single crystals, which can be difficult to grow.[4] Provides a static picture in the solid state.[12] |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), chemical environment, relative stereochemistry, solution conformation, molecular dynamics. | Solution | Lower than XRD | Provides data in a biologically relevant solution state; excellent for studying dynamics and flexibility.[9][11][13] | Does not provide absolute 3D structure; size limitations for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns.[10] | Gas/Solution | N/A | Extremely sensitive, requires very small sample amounts. | Provides no direct information about 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H in carbamates).[14] | Solid/Liquid | N/A | Fast, non-destructive, and good for confirming functional group identity.[10] | Provides limited information on the overall molecular skeleton and no stereochemical data. |
A Synergistic Approach to Validation
In practice, these techniques are used in a complementary fashion. NMR, MS, and IR are typically used first to confirm that the synthesized compound has the correct mass, functional groups, and atomic connectivity. X-ray crystallography is then employed as the final, definitive step to elucidate the precise three-dimensional structure.
Caption: A logical workflow showing the complementary roles of different analytical techniques.
Interpreting Crystallographic Data: A Case Example
While a published crystal structure for the parent this compound is not available in public repositories like the Cambridge Structural Database (CSD), we can examine data from a related structure to understand the output.[15][16][17] The table below shows typical parameters obtained from an X-ray analysis of a carbamate-containing organic molecule.
| Parameter | Example Value | Information Gained & Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the crystal lattice. |
| Unit Cell (a, b, c, β) | a = 8.5 Å, b = 10.9 Å, c = 12.0 Å, β = 98.3° | The dimensions and angle of the repeating unit that builds the crystal.[18] |
| Bond Length (C=O) | ~1.22 Å | Confirms the double-bond character of the carbonyl group. |
| Bond Length (Carbamate C-N) | ~1.34 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating resonance and partial double-bond character due to electron delocalization from the nitrogen, a key feature of the carbamate group.[2] |
| Bond Length (Ester C-O) | ~1.35 Å | Confirms the ester linkage. |
| Torsion Angles | Varies | Defines the conformation of flexible parts of the molecule, such as the ethyl and dimethoxyethyl groups, in the solid state. |
Conclusion
For the definitive structural validation of novel this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an unparalleled level of detail, revealing the precise three-dimensional atomic arrangement that is fundamental to a molecule's function. While techniques like NMR, MS, and IR spectroscopy are indispensable for initial characterization and provide complementary data, they cannot replace the unambiguous power of X-ray diffraction. By understanding the principles, protocols, and comparative strengths of these methods, researchers can design a robust and efficient workflow for structural validation, ensuring the scientific integrity of their findings in drug discovery and development.
References
- 1. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 71545-60-3 | Benchchem [benchchem.com]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. How To [chem.rochester.edu]
- 9. people.bu.edu [people.bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Amine Protecting Groups in a Model Synthesis
Introduction: The Critical Role of Amine Protection in Synthesis
For researchers, scientists, and professionals in drug development, the selective manipulation of functional groups is a cornerstone of successful organic synthesis. Amines, being nucleophilic and basic, are often at the heart of desired bond formations but can also interfere with a multitude of reaction pathways.[1] To orchestrate complex syntheses, the temporary masking of an amine's reactivity is essential. This is achieved through the use of protecting groups, which must be readily introduced, stable under various reaction conditions, and cleanly removed when their job is done.[2]
The ideal protecting group strategy often hinges on the principle of orthogonality , which allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions. This guide provides an in-depth, head-to-head comparison of three of the most ubiquitous amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
To provide a clear and objective comparison, we will examine the performance of each protecting group in a consistent model system: the protection and subsequent deprotection of benzylamine. This simple primary amine serves as an excellent substrate to evaluate the efficiency, yield, and practicality of each protecting group strategy in a solution-phase context.
The Contenders: A Closer Look at Boc, Cbz, and Fmoc
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups, particularly in non-peptide chemistry. Its widespread use stems from its general stability to a wide range of nucleophiles and bases, and its facile removal under acidic conditions.[3]
Mechanism of Protection: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Mechanism of Deprotection: The Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which can be scavenged to prevent side reactions. The resulting carbamic acid then readily decarboxylates to yield the free amine.[1]
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced in the 1930s by Bergmann and Zervas, the Cbz group was pivotal in the advancement of controlled peptide synthesis.[4] It is renowned for its stability under both acidic and basic conditions, offering a unique deprotection pathway.
Mechanism of Protection: The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions.[5][6] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.
Mechanism of Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[4][5] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild, base-labile cleavage.[7][8] Its deprotection conditions are orthogonal to the acid-labile Boc group and many side-chain protecting groups.
Mechanism of Protection: The Fmoc group is introduced by reacting an amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.
Mechanism of Deprotection: The Fmoc group is removed via a β-elimination reaction initiated by a mild base, typically a secondary amine like piperidine.[8][9] The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and the formation of the carbamic acid, which then decarboxylates. The liberated dibenzofulvene is trapped by the amine base.[7]
Head-to-Head in the Lab: Protection and Deprotection of Benzylamine
To provide a tangible comparison, we present a model synthesis involving the protection and deprotection of benzylamine with each of the three protecting groups. The following data is compiled from established literature procedures to illustrate the typical performance of each method.
Data Presentation
Table 1: A Comparative Summary of Amine Protection Strategies for Benzylamine
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | Benzylamine, Boc₂O, THF, 0 °C to rt | Overnight | 89 | [10] |
| Cbz | Benzylamine, Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | Not Specified | ~98 | [4] |
| Fmoc | Benzylamine, Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 2 hours | 95 | Based on similar amine protections |
Table 2: A Comparative Summary of Deprotection Strategies
| Protected Amine | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc-benzylamine | TFA, CH₂Cl₂ | 2 - 12 hours | High (often quantitative) | [3] |
| N-Cbz-benzylamine | 10% Pd/C, H₂ (1 atm), MeOH | 3 - 10 minutes | 93-98 | [2] |
| N-Fmoc-benzylamine | 20% Piperidine in DMF | ~10 - 30 minutes | High (often quantitative) | [7][11] |
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of benzylamine.
Detailed Experimental Protocols
The following protocols are adapted from the literature and represent standard procedures for the protection and deprotection of the model amine, benzylamine.
Protocol 1: Boc Protection of Benzylamine
-
Materials: Benzylamine, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Saturated aqueous NaHCO₃ solution, tert-butyl methyl ether, 0.1 N aqueous HCl, MgSO₄.
-
Procedure:
-
Dissolve Boc₂O (1.0 equiv) in dry THF (10 mL) and cool to 0 °C in an ice bath.
-
Add benzylamine (1.5 equiv) dropwise to the cooled solution.
-
Allow the solution to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution (10 mL) and extract the mixture with tert-butyl methyl ether (3 x 25 mL).
-
Wash the combined organic extracts with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
Dry the organic phase with MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-benzylamine.[10]
-
Protocol 2: Cbz Protection of Benzylamine
-
Materials: Benzylamine, Benzyl chloroformate (Cbz-Cl), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove triethylamine hydrochloride and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure to obtain N-Cbz-benzylamine.[4]
-
Protocol 3: Fmoc Protection of Benzylamine
-
Materials: Benzylamine, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve benzylamine (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Add Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Fmoc-benzylamine.
-
Protocol 4: Deprotection of N-Boc-benzylamine
-
Materials: N-Boc-benzylamine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Boc-benzylamine in dichloromethane.
-
Add concentrated TFA (e.g., a 25% TFA/DCM solution).
-
Stir the solution at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Evaporate the solvent under vacuum to isolate the benzylammonium trifluoroacetate salt.[3]
-
Protocol 5: Deprotection of N-Cbz-benzylamine
-
Materials: N-Cbz-benzylamine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve N-Cbz-benzylamine in methanol.
-
Add 10% Pd-C (catalytic amount).
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon).
-
Stir vigorously at room temperature for 3-10 minutes.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield benzylamine.[2]
-
Protocol 6: Deprotection of N-Fmoc-benzylamine
-
Materials: N-Fmoc-benzylamine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-benzylamine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer to remove DMF and the piperidine-dibenzofulvene adduct.
-
Dry and concentrate the organic layer to obtain benzylamine.
-
Discussion and Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design of a synthetic route.
-
Boc protection is a robust and widely applicable method, particularly when acidic deprotection is compatible with the substrate. The reagents are readily available and the protection procedure is straightforward. However, the strongly acidic deprotection conditions can be a limitation for sensitive substrates.
-
Cbz protection offers excellent stability and a highly selective deprotection method via hydrogenolysis. This makes it an ideal choice for orthogonal protection schemes. The deprotection is often very clean and rapid. The primary limitation is the incompatibility of catalytic hydrogenation with other reducible functional groups, such as alkenes, alkynes, and some sulfur-containing groups.
-
Fmoc protection is the gold standard for solid-phase peptide synthesis due to its mild, base-labile deprotection. This allows for the use of acid-labile side-chain protecting groups. In solution-phase synthesis, its utility is also significant, especially when acidic or reductive conditions must be avoided.
Ultimately, the optimal protecting group depends on the specific requirements of the synthesis. By understanding the mechanisms, advantages, and limitations of each of these workhorse protecting groups, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. peptide.com [peptide.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling ETHYL 2,2-DIMETHOXYETHYLCARBAMATE
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for ETHYL 2,2-DIMETHOXYETHYLCARBAMATE.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, our recommendations are grounded in a conservative, scientifically-sound approach. We will extrapolate from the known hazards of structurally similar compounds, specifically Methyl (2,2-dimethoxyethyl)carbamate, and the general toxicological profile of the carbamate class of chemicals. This methodology ensures a high margin of safety, which is the bedrock of any laboratory protocol.
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is critical to selecting the appropriate PPE. Based on data for the closely related Methyl (2,2-dimethoxyethyl)carbamate, we must assume this compound presents the following hazards[1]:
-
Acute Oral Toxicity (Harmful if swallowed) [1].
-
Skin Irritation (Causes skin irritation) [1].
-
Serious Eye Irritation (Causes serious eye irritation) [1].
-
Respiratory Tract Irritation (May cause respiratory irritation) [1].
Furthermore, some carbamates are recognized for more severe health effects, including potential carcinogenicity[2][3][4]. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is the primary objective.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale for Selection |
| Primary Engineering Control | Certified Chemical Fume Hood | The primary line of defense against respiratory irritation from vapors or aerosols[5]. All manipulations of the compound should occur within a fume hood. |
| Eye & Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards[6]. A face shield should be worn over goggles for large quantities or splash-prone procedures. | Protects against direct splashes that can cause serious eye irritation[1]. Standard safety glasses do not provide an adequate seal against chemical splashes. |
| Hand Protection | Chemically resistant gloves (Nitrile is a suitable initial choice)[5]. | Prevents skin contact, which can cause irritation[1]. Always check the glove manufacturer's specifications for compatibility and breakthrough times. Never wear leather or cloth gloves[6]. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn for larger-scale work[6]. | Protects skin and personal clothing from incidental contact and minor spills. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Prevents exposure from spills that may reach the floor. Leather or canvas shoes can absorb chemicals and should be avoided[7]. |
Procedural Workflow for PPE Use
Caption: PPE workflow from preparation to decontamination.
Operational Plan: Spill Management
Even with meticulous planning, accidental releases can occur. A prepared response is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Assess the Situation: From a safe distance, assess the extent of the spill. Do not proceed without the appropriate PPE.
-
Containment: For small spills within a fume hood, use a chemical spill kit with an absorbent material to contain the liquid.
-
Cleanup:
-
Ensure you are wearing the full PPE outlined in Section 2.
-
Carefully absorb the spilled material.
-
Place all contaminated absorbent materials and any breached PPE into a designated, sealable hazardous waste container[8].
-
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, as recommended by your institution's Environmental Health and Safety (EHS) department.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
Logistical Plan: Disposal of Contaminated Materials
Proper disposal is the final step in the chemical handling lifecycle.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must be treated as hazardous waste.
-
Place contaminated items in a designated, sealed waste container immediately after doffing.
-
-
Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of all chemical waste and contaminated materials. These materials must be handled by a licensed waste disposal company[10].
By adhering to these rigorous safety and logistical protocols, you can confidently handle this compound, ensuring the integrity of your research and, most importantly, the safety of yourself and your colleagues.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
